Product packaging for Icosyl acrylate(Cat. No.:CAS No. 48076-38-6)

Icosyl acrylate

Cat. No.: B8795721
CAS No.: 48076-38-6
M. Wt: 352.6 g/mol
InChI Key: NGYRYRBDIPYKTL-UHFFFAOYSA-N
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Description

Contextualization within the Field of Long-Chain Alkyl Acrylate (B77674) Monomers

Icosyl acrylate belongs to the family of long-chain alkyl acrylates, which are monomers used to synthesize polymers with unique properties. google.combyjus.combritannica.com These monomers are characterized by an acrylate functional group and a long alkyl side chain. The length of this alkyl chain has a profound impact on the properties of the resulting polymers. researchgate.netrsc.org Polymers derived from long-chain alkyl acrylates are often described as "comb-like" or "brush-like" polymers, where the long alkyl side chains extend from the polymer backbone, resembling the teeth of a comb. techscience.cnresearchgate.net This structure allows for the formation of ordered, crystalline domains of the side chains, which significantly influences the thermal and mechanical properties of the material. techscience.cnnih.gov

The general structure of an alkyl acrylate is a vinyl group attached to a carbonyl carbon of an ester group. google.com In the case of this compound, the alkyl group is an icosyl group (C20H41). The presence of this long, hydrophobic side chain imparts distinct characteristics to the polymers it forms, making it a subject of interest for creating materials with tailored properties. researchgate.net

Historical Development and Contemporary Significance of this compound Research

The study of poly(n-alkyl acrylates) has a history dating back to the mid-20th century, with early research focusing on the relationship between the length of the alkyl side chain and the physical properties of the polymer, such as the glass transition temperature. osti.gov The synthesis of alkyl acrylates is typically achieved through the esterification of acrylic acid with the corresponding alcohol. evitachem.comresearchgate.net In the case of this compound, this involves reacting acrylic acid with icosanol (a 20-carbon alcohol). evitachem.com

In recent decades, interest in long-chain alkyl acrylates, including this compound, has grown due to their application in creating functional polymers. mdpi.com Contemporary research often focuses on the copolymerization of this compound with other monomers to create materials with specific functionalities. ontosight.ai For example, research has explored the use of copolymers containing this compound as additives to improve the flow of crude oil by modifying wax crystal formation. The long alkyl chains of the this compound component are thought to interact with the paraffin (B1166041) in the crude oil, inhibiting the formation of large wax crystals.

Fundamental Academic Motivations for Investigating this compound Systems

The primary academic motivation for studying this compound and other long-chain alkyl acrylates lies in understanding the structure-property relationships in comb-like polymers. researchgate.netosti.gov The long, flexible icosyl side chains can crystallize independently of the polymer backbone, leading to materials with both crystalline and amorphous domains. nih.gov This side-chain crystallization is a key area of academic inquiry, as it significantly affects the material's melting temperature, stiffness, and permeability. nih.govgoogle.com

Researchers are particularly interested in how varying the length of the alkyl side chain influences these properties. researchgate.net The 20-carbon chain of this compound provides a specific data point in a homologous series of poly(n-alkyl acrylates), allowing for systematic studies on the effects of side-chain length. osti.gov These fundamental investigations aim to develop a deeper understanding of polymer physics, including phase transitions, crystallization kinetics, and the self-assembly of macromolecules. This knowledge is crucial for designing new materials with precisely controlled properties for a wide range of applications. The ability to tune properties by simply changing the length of the alkyl side chain makes these monomers versatile tools for polymer scientists. researchgate.net

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C23H44O2
Molecular Weight 352.59 g/mol
Appearance Not specified in results
Boiling Point 428.6°C at 760 mmHg
Flash Point 166°C
Density 0.866 g/cm³

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H44O2 B8795721 Icosyl acrylate CAS No. 48076-38-6

Properties

CAS No.

48076-38-6

Molecular Formula

C23H44O2

Molecular Weight

352.6 g/mol

IUPAC Name

icosyl prop-2-enoate

InChI

InChI=1S/C23H44O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-23(24)4-2/h4H,2-3,5-22H2,1H3

InChI Key

NGYRYRBDIPYKTL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCOC(=O)C=C

Origin of Product

United States

Synthesis Methodologies for Icosyl Acrylate Monomer and Its Derivatives

Conventional Esterification Routes for Icosyl Acrylate (B77674) Synthesis

The primary methods for synthesizing icosyl acrylate involve direct esterification or transesterification, which are well-established techniques for producing various alkyl acrylates.

Acid-Catalyzed Esterification Processes

Direct esterification is a fundamental process for producing this compound. This method involves the reaction of acrylic acid with 1-icosanol in the presence of an acid catalyst. To achieve high conversion rates, the water formed during the reaction must be continuously removed, typically through azeotropic distillation. The general reaction is as follows:

CH₂=CHCOOH + CH₃(CH₂)₁₉OH ⇌ CH₂=CHCOO(CH₂)₁₉CH₃ + H₂O

Various strong acids are employed to catalyze this reaction. Sulfuric acid is frequently used due to its strong dehydrating nature and ability to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. researchgate.net Other common homogeneous catalysts include hydrochloric acid and p-toluenesulfonic acid (p-TsOH). researchgate.netgoogle.com The reaction temperature is a critical parameter, with studies on similar long-chain acrylates being conducted at elevated temperatures to ensure a reasonable reaction rate. niscpr.res.in For instance, the esterification of acrylic acid with ethanol (B145695) is often studied at temperatures between 50-70°C. researchgate.net Heterogeneous catalysts, such as acidic ion-exchange resins, also serve as effective, easily separable alternatives to mineral acids. chemra.com

Table 1: Parameters in Acid-Catalyzed Esterification of Acrylic Acid

ParameterDescriptionCommon Examples/ConditionsSource(s)
ReactantsCarboxylic acid and a long-chain alcohol.Acrylic Acid, 1-Icosanol nih.gov
CatalystHomogeneous or heterogeneous acids to accelerate the reaction.Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH), Acidic Resins researchgate.netgoogle.comchemra.com
TemperatureElevated temperatures are used to increase the reaction rate.Typically 50-140°C depending on reactants and catalyst. researchgate.netchemra.com
Byproduct RemovalContinuous removal of water is necessary to shift the equilibrium towards the product.Azeotropic distillation with an entraining agent (e.g., benzene, cyclohexane). google.com

Transesterification Approaches for this compound

Transesterification is an alternative route that avoids the direct use of acrylic acid. In this process, a lower alkyl acrylate, such as methyl acrylate or ethyl acrylate, reacts with 1-icosanol to form this compound and a low-boiling-point alcohol (methanol or ethanol). nih.gov The reaction is driven to completion by the continuous removal of the more volatile alcohol byproduct through distillation. google.com

This method is often catalyzed by titanium or zirconium alcoholates. google.comgoogle.com The process can be performed by passing an oxygen-containing gas through the reaction mixture at elevated temperatures to prevent polymerization of the acrylate monomer. google.com Enzymatic transesterification, using lipases like immobilized Candida antarctica lipase (B570770) B, presents a milder, more selective alternative. nih.gov Studies on the acrylation of 1-octanol (B28484) have shown that transesterification using ethyl acrylate as the acyl donor can be significantly faster than direct esterification with acrylic acid. nih.gov

Advanced and Sustainable Synthetic Strategies for this compound Precursors

The sustainability of this compound production is heavily dependent on the synthesis of its precursor, acrylic acid. Traditionally derived from petrochemicals, significant research has focused on developing bio-based routes.

Bio-based Feedstock Utilization for Acrylic Acid Synthesis

The development of sustainable methods to produce acrylic acid from renewable biomass is a key area of research. researchgate.net One promising pathway starts from furfural (B47365), a platform chemical derived from the dehydration of lignocellulosic biomass. nih.govd-nb.info A four-step, environmentally benign route can convert furfural into acrylic acid with a total yield of 81%. nih.govnih.gov This process involves photooxygenation, aerobic oxidation, hydrolysis, and ethenolysis, generating minimal waste and exhibiting high atom efficiency. nih.govd-nb.info

Another significant bio-based route involves the microbial fermentation of plant-based raw materials, such as corn glucose, to produce 3-Hydroxypropionic acid (3HP). researchgate.netlgcorp.com This 3HP is then dehydrated to yield bio-based acrylic acid. This technology has progressed to the point of commercial-scale production, offering a product with a molecular structure identical to its petrochemical counterpart. lgcorp.com Lactic acid, another fermentation product, can also be converted to acrylates, further expanding the portfolio of bio-based feedstocks. fraunhofer.de

Table 2: Comparison of Bio-based Routes to Acrylic Acid

FeedstockKey Intermediate(s)General ProcessKey AdvantagesSource(s)
Lignocellulose (e.g., agricultural waste)Furfural, Maleic Anhydride (B1165640)Multi-step chemical conversion (oxidation, hydrolysis, ethenolysis).Utilizes non-food biomass; high atom efficiency. nih.govd-nb.infonih.gov
Plant-based sugars (e.g., glucose)3-Hydroxypropionic acid (3HP)Microbial fermentation followed by dehydration.Direct replacement for petroleum-based acrylic acid; commercial viability. lgcorp.com
Plant-based sugars (e.g., glucose)Lactic AcidFermentation followed by catalytic conversion.Provides an alternative pathway from a common bio-derived platform chemical. google.comfraunhofer.de

Green Chemistry Principles in this compound Production

The production of this compound via bio-based precursors aligns with several principles of green chemistry. The use of renewable feedstocks, such as furfural from lignocellulose or sugars for fermentation, is a cornerstone of this approach. nih.govlgcorp.com The synthesis of acrylic acid from furfural is noted for its high atom economy, where a significant portion of the reactants is incorporated into the final product, minimizing waste. nih.govd-nb.info

Furthermore, these advanced routes often employ catalytic methods, such as photocatalysis and aerobic oxidation, which use molecular oxygen as a reagent instead of harsher, high-energy oxidants. nih.gov The use of environmentally safer solvents like water, methanol, and acetonitrile (B52724) in these processes also contributes to their green credentials. nih.gov By integrating these principles, the environmental impact associated with the production of key monomers like acrylic acid can be substantially reduced, paving the way for more sustainable polymer manufacturing. nih.gov

Synthesis of Functionalized this compound Derivatives for Specialized Applications

Functionalized this compound derivatives are synthesized to impart specific properties to polymers for specialized applications. These derivatives can be created by incorporating additional functional groups into the monomer structure.

One approach is to copolymerize this compound with other functional monomers. For example, a copolymer could be formed with monomers containing hydroxyl groups (like hydroxyethyl (B10761427) acrylate), carboxylic acid groups (like methacrylic acid), or amide groups. google.comscirp.org This allows for the precise tuning of polymer properties such as hydrophilicity, adhesion, and thermal characteristics. scirp.org

Another strategy involves the chemical modification of a precursor before or after the introduction of the acrylate group. For instance, functional groups can be introduced onto the long alkyl chain of 1-icosanol before it is esterified with acrylic acid. Alternatively, a reactive monomer like glycidyl (B131873) acrylate can be synthesized and then further reacted to introduce desired functionalities. google.com The synthesis of acrylate derivatives containing phosphorus groups (phosphonates or phosphates) has been demonstrated for creating monomers with specific self-aggregation behaviors in solution. researchgate.net Such strategies enable the design of complex copolymers with tailored architectures, such as block, random, or gradient copolymers, using controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. scirp.org These functionalized long-chain alkyl acrylates are important for developing advanced materials, including novel coatings, adhesives, and dispersants. google.comscirp.org

Homopolymerization of Icosyl Acrylate

Free Radical Homopolymerization Kinetics of Icosyl Acrylate (B77674)

The homopolymerization of icosyl acrylate via free-radical pathways involves classic kinetic stages of initiation, propagation, and termination. The long alkyl (icosyl) side chain introduces specific steric and diffusion effects that influence the reaction kinetics compared to shorter-chain acrylates.

Determination of Polymerization Rate Constants and Reaction Orders

The rate of polymerization for long-chain acrylates and methacrylates often exhibits first-order kinetics with respect to the monomer concentration. researchgate.netresearchgate.netresearchgate.net This has been specifically observed in the polymerization of analogous long-chain monomers such as eicosyl methacrylate (B99206) and n-docosyl acrylate. researchgate.net For instance, in the reverse atom transfer radical polymerization (ATRP) of eicosyl methacrylate, the process was found to follow first-order kinetics. researchgate.netresearchgate.net

The determination of rate constants is crucial for controlling the polymerization process. In a study on the reverse ATRP of eicosyl methacrylate at 80 °C, the apparent rate constant was calculated to be 6.54 × 10⁻⁵ s⁻¹. researchgate.net While this value is for the methacrylate analogue, it provides a valuable reference point for the kinetic behavior of this compound. The propagation rate coefficient (k_p) is a key parameter, and for acrylates in general, its determination is often achieved through techniques like pulsed-laser polymerization-size-exclusion chromatography (PLP-SEC). cmu.edu Ab initio calculations are also employed to predict a comprehensive and consistent dataset of intrinsic rate coefficients for the various reactions occurring during acrylate polymerization. mdpi.com

Investigation of Initiator Systems and Their Concentration Effects

A variety of initiator systems can be used for the free-radical polymerization of acrylate monomers. Common initiators include azo compounds like 2,2′-azobisisobutyronitrile (AIBN) and peroxides such as benzoyl peroxide (BPO), which have been effectively used in the polymerization of similar long-chain monomers. researchgate.net

The concentration of the initiator has a significant impact on the polymerization process. Generally, an increase in the initiator concentration leads to a higher number of generated radicals, which in turn increases the rate of polymerization. dergipark.org.trmdpi.com However, this can also result in the formation of a larger number of individual polymer chains, leading to a decrease in the average molecular weight of the resulting polymer. mdpi.com In photopolymerization systems, the concentration of the co-initiator has been shown to linearly increase the degree of monomer conversion up to an optimal concentration. dergipark.org.tr For conventional radical polymerization, finding the optimal initiator concentration is key to balancing the reaction speed with the desired polymer characteristics.

Impact of Temperature and Pressure on Reaction Progress

Temperature is a critical parameter in the polymerization of this compound. Increasing the polymerization temperature generally enhances the rate of reaction due to increased kinetic energy of the molecules and more efficient decomposition of the thermal initiator. researchgate.netajpojournals.org For example, in the polymerization of eicosyl methacrylate, it was observed that the rate of polymerization and the initiator efficiency increased with rising temperature. researchgate.net However, excessively high temperatures can lead to a decrease in the molecular weight of the polymer and promote undesirable side reactions, such as chain transfer. ajpojournals.orguc.edu

Pressure also exerts a significant influence on polymerization. An increase in pressure typically accelerates the polymerization rate and simultaneously leads to the formation of polymer with a higher molecular weight. uc.edu This is because high pressure favors the propagation reaction, which involves a decrease in volume, while disfavoring termination reactions. uc.edu The interplay between temperature and pressure allows for the manipulation of reaction rates and polymer properties; for instance, increasing both can achieve very high polymerization rates while maintaining the desired molecular weight. uc.edu

Controlled Radical Polymerization (CRP) of this compound

Controlled radical polymerization (CRP) techniques, also known as reversible-deactivation radical polymerization (RDRP), are employed to synthesize well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity), and specific macromolecular architectures. diva-portal.org These methods are particularly valuable for monomers like this compound, where precise control over the comb-like polymer structure is desired. Among the various CRP methods, Atom Transfer Radical Polymerization (ATRP) is one of the most successful and widely used techniques. diva-portal.org

Atom Transfer Radical Polymerization (ATRP) of this compound

ATRP is a versatile CRP method that involves the reversible transfer of a halogen atom between a dormant polymer chain and a transition metal catalyst, typically a copper complex. wikipedia.orgspringernature.com This process establishes a dynamic equilibrium between a low concentration of active, propagating radicals and a high concentration of dormant species. diva-portal.orgcmu.edu This equilibrium minimizes termination reactions, allowing for the controlled growth of polymer chains. ATRP has been successfully applied to a wide range of acrylate and methacrylate monomers, demonstrating its suitability for producing well-defined poly(this compound). researchgate.netresearchgate.net

Reverse ATRP is a variation of the conventional ATRP process. In this system, the catalyst is introduced in its higher oxidation state (e.g., Fe³⁺ or Cu²⁺), and a conventional free-radical initiator, such as AIBN or BPO, is used to generate the initial radicals. wikipedia.orggoogle.com These radicals react with the monomer and are then deactivated by the transition metal complex, forming the dormant species and the lower oxidation state catalyst, thereby initiating the ATRP equilibrium. researchgate.net

Reverse ATRP has been successfully utilized for the synthesis of polymers from long-chain acrylate and methacrylate monomers. For instance, well-defined poly(n-docosyl acrylate) has been synthesized via reverse ATRP using a carbon tetrabromide/FeCl₃/2,2′-bipyridine (bpy) initiation system in the presence of AIBN or BPO. researchgate.net Similarly, the reverse ATRP of eicosyl methacrylate was carried out using an Fe(III)/bpy catalytic system. researchgate.netresearchgate.net This polymerization showed a linear increase in the number-average molecular weight (M_n) with monomer conversion and produced polymers with narrow molecular weight distributions (M_w/M_n = 1.20–1.55), confirming the controlled nature of the polymerization. researchgate.netresearchgate.net

Table 1: Reverse ATRP Systems for Long-Chain Acrylate and Methacrylate Monomers

MonomerInitiator SystemCatalyst SystemSolventTemperatureKey FindingsReference
Eicosyl Methacrylate (EMA)Conventional Radical Initiator (Implied)Fe(III)/2,2'-bipyridine (bpy)N,N-dimethylformamide (DMF)80 °CFirst-order kinetics; M_n increases linearly with conversion; M_w/M_n = 1.20-1.55. researchgate.net, researchgate.net
n-Docosyl Acrylate (DA)AIBN or BPOCBr₄/FeCl₃/2,2′-bipyridine (bpy)N,N-dimethylformamide (DMF)80 °CFirst-order kinetics; AIBN-initiated system showed a faster rate than BPO-initiated system. researchgate.net

Catalyst and Ligand System Optimization

In Atom Transfer Radical Polymerization (ATRP), the catalyst and ligand system is crucial for achieving a controlled polymerization. The most commonly used catalysts are based on copper complexed with nitrogen-containing ligands. The selection of the ligand is critical and influences the catalyst's activity and the equilibrium between the active and dormant species. nih.gov

For the polymerization of acrylates, various ligand systems have been optimized to enhance control and minimize catalyst concentration. nih.gov For instance, ligands such as tris[2-(dimethylamino)ethyl]amine (B34753) (Me6TREN) and tris[(2-pyridyl)methyl]amine (TPMA) have been rationally selected to mitigate side reactions. nih.gov Techniques like Activators Re-generated by Electron Transfer (ARGET) and Initiators for Continuous Activator Regeneration (ICAR) have been developed to reduce catalyst concentrations to as low as 10-50 ppm, which is beneficial for many applications as it may eliminate the need for catalyst removal. researchgate.netnih.gov

Iron-based catalyst systems have also been explored for the ATRP of acrylates. mdpi.com For example, iron(II) complexes with halide anions as ligands have been shown to catalyze the controlled polymerization of acrylates. mdpi.com

Table 1: Examples of Catalyst/Ligand Systems for Acrylate Polymerization

Catalyst SystemLigandMonomer TypeKey Features
Cu(I)/Cu(II)Tris[2-(dimethylamino)ethyl]amine (Me6TREN)AcrylatesAllows for low catalyst concentrations (as low as 50 ppm) in ARGET ATRP. nih.gov
Cu(I)/Cu(II)Tris[(2-pyridyl)methyl]amine (TPMA)AcrylatesSuitable for systems where complex dissociation or acid evolution are concerns. nih.gov
Cu(II)Br2/LN,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA)AcrylatesUsed in photoATRP with high control over molecular weight and narrow dispersity (Đ ≤ 1.13). rsc.org
Fe(II)/Fe(III)Halide anionsAcrylatesCatalyzes controlled polymerization; ionic nature facilitates catalyst removal. mdpi.com

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile controlled radical polymerization method applicable to a wide range of monomers, including acrylates. wikipedia.org This technique utilizes a thiocarbonylthio compound as a chain transfer agent (CTA), or RAFT agent, to mediate the polymerization, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. wikipedia.org

The choice of the RAFT agent is critical and depends on the monomer being polymerized. For acrylates, dithiobenzoates and trithiocarbonates are commonly effective RAFT agents. researchgate.net The mechanism involves a rapid equilibrium between active propagating radicals and dormant polymeric RAFT adducts, which minimizes irreversible termination reactions. This living characteristic allows for the synthesis of complex architectures like block copolymers. tcichemicals.comnih.gov The process is tolerant of various functional groups and can be performed in a range of solvents, including aqueous media.

Nitroxide-Mediated Polymerization (NMP) of this compound

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization technique that employs a stable nitroxide radical to reversibly trap the propagating radical chain. wikipedia.org This reversible termination establishes an equilibrium between active and dormant species, leading to controlled polymer growth. NMP is a metal-free technique, which can be an advantage for certain applications.

The process can be initiated either through a unimolecular initiator (an alkoxyamine) or a bimolecular system consisting of a conventional radical initiator and a free nitroxide. While initially developed for styrenic monomers, advancements have expanded its applicability to other monomers, including acrylates. researchgate.net For instance, the use of specific nitroxides like N-tert-butyl-N-(1-diethyl phosphono-2,2-dimethyl propyl) nitroxide (SG1) has enabled the controlled polymerization of acrylic acid. researchgate.net The living nature of NMP allows for the synthesis of well-defined polymers with low dispersity and predictable molecular weights.

Mechanistic Insights into CRP for Poly(this compound) Synthesis

Controlled Radical Polymerization (CRP) techniques like ATRP, RAFT, and NMP rely on establishing a dynamic equilibrium between a small concentration of active propagating radicals and a large majority of dormant species. researchgate.netnih.gov This fundamental principle suppresses irreversible termination reactions, which are prevalent in conventional free-radical polymerization, thereby imparting a "living" character to the polymerization. google.com

In ATRP , the mechanism involves the reversible transfer of a halogen atom between the dormant polymer chain and a transition metal complex. The equilibrium constant (KATRP) determines the concentration of active radicals. mdpi.com

RAFT polymerization operates via a degenerative chain transfer mechanism. nih.gov The RAFT agent reversibly adds to the propagating radical to form a dormant species, which then fragments to release a new radical that can reinitiate polymerization.

In NMP , the reversible deactivation occurs through the homolytic cleavage and reformation of a C-O bond in an alkoxyamine at the end of the polymer chain. wikipedia.org The persistent radical effect plays a crucial role, favoring the recombination of the propagating radical with the stable nitroxide radical over irreversible termination reactions. wikipedia.org

These controlled mechanisms allow for the synthesis of poly(this compound) with precise control over its molecular architecture, including the preparation of block copolymers and end-functionalized polymers. tcichemicals.comnih.gov

Specialized Polymerization Techniques for Poly(this compound)

Beyond the fundamental CRP methods, specialized techniques can be employed for the synthesis of poly(this compound) with specific properties or for particular applications.

Photopolymerization Kinetics and Mechanism of this compound Systems

Photopolymerization offers rapid curing rates and spatial and temporal control over the polymerization process. researchgate.netnih.gov The photopolymerization of acrylates proceeds via a free-radical mechanism initiated by the decomposition of a photoinitiator upon exposure to light, typically UV radiation. mdpi.com The resulting radicals initiate the polymerization of the acrylate monomers. mdpi.com

The kinetics of acrylate photopolymerization are often characterized by autoacceleration, where the polymerization rate increases as the reaction proceeds. nokia.com This is due to the "gel effect" or "Trommsdorff effect," where the increasing viscosity of the medium restricts the mobility of the growing polymer chains, reducing the rate of termination. researchgate.net The final conversion of the monomer can range from 40% to 100%, depending on the functionality and structure of the monomer. nokia.com The kinetics can be monitored using techniques like photo-differential scanning calorimetry (photo-DSC). nokia.com

Emulsion and Suspension Polymerization Strategies for Poly(this compound)

Emulsion and suspension polymerization are heterogeneous techniques used to produce polymer particles dispersed in a continuous phase, typically water. dtic.mil

Emulsion polymerization involves emulsifying the monomer in water with a surfactant. specialchem.com Polymerization is initiated in the aqueous phase, and polymer particles are formed within monomer-swollen surfactant micelles or polymer particles. specialchem.com This method allows for the production of high molecular weight polymers at a high polymerization rate while maintaining a low viscosity of the dispersion. specialchem.comnih.gov

Suspension polymerization is used to produce larger polymer particles (typically >0.2 µm). nih.gov In this method, the monomer is dispersed as droplets in a continuous phase, and polymerization occurs within these droplets. nih.gov Water-soluble polymeric surfactants are often used as stabilizers. nih.gov

Both techniques can be adapted for the polymerization of this compound to produce poly(this compound) in the form of a latex or beads, which can be advantageous for various applications, such as in coatings and adhesives. justia.commdpi.com

Bulk and Solution Polymerization Conditions

The homopolymerization of this compound can be achieved through various techniques, with bulk and solution polymerization being common methods for producing poly(this compound). These methods offer distinct advantages and are chosen based on the desired polymer characteristics and process control.

Bulk Polymerization

Bulk polymerization of this compound is carried out using only the monomer and an initiator, without any solvent. This method is advantageous for achieving high reaction rates and producing a pure polymer. However, the viscosity of the reaction mixture can increase significantly as the polymerization progresses, which may lead to challenges in heat dissipation and stirring.

Research into the bulk polymerization of similar long-chain acrylates provides insights into the likely conditions for this compound. For instance, the bulk atom transfer radical polymerization (ATRP) of 2-methoxy ethyl acrylate has been conducted at 60°C using methyl 2-bromopropionate as an initiator and a copper-based catalyst system. researchgate.net Another study on the free radical polymerization of 2-ethylhexyl acrylate in bulk utilized benzoyl peroxide as a thermal initiator, resulting in very high conversion within a short reaction time. ias.ac.in Such polymerizations are often rapid due to the high concentration of the monomer. ias.ac.in

For the bulk polymerization of this compound, a free-radical initiator is typically employed. The choice of initiator depends on the desired polymerization temperature.

Table 1: Representative Initiators for Bulk

Initiator Class Specific Example Typical Decomposition Temperature Range
Azo Initiators 2,2′-Azobisisobutyronitrile (AIBN) 60-80°C
Peroxide Initiators Benzoyl Peroxide (BPO) 70-90°C

The polymerization temperature is a critical parameter that influences both the rate of polymerization and the molecular weight of the resulting poly(this compound). Higher temperatures generally lead to faster reaction rates but can also result in lower molecular weight polymers due to increased chain transfer reactions.

Solution Polymerization

Solution polymerization involves dissolving the this compound monomer and the initiator in a suitable solvent. taylorandfrancis.comwikipedia.org This method offers better control over the reaction temperature as the solvent helps to dissipate the heat generated during the exothermic polymerization process. wikipedia.org It also reduces the viscosity of the reaction medium, allowing for more uniform mixing. wikipedia.org A potential drawback is the need to remove the solvent after polymerization, and the possibility of chain transfer to the solvent, which can limit the achievable molecular weight. wikipedia.org

The selection of a solvent is crucial and is based on its ability to dissolve both the monomer and the resulting polymer, as well as its inertness under the reaction conditions. For long-chain acrylates like this compound, non-polar or moderately polar aprotic solvents are often suitable.

Studies on related long-chain acrylates have employed various solvents. For the free radical copolymerization of octadecyl acrylate, toluene (B28343) has been used as a solvent with AIBN as the initiator at 70°C. researchgate.net Similarly, the ATRP of lauryl acrylate has been conducted in toluene. cmu.edu For the reverse ATRP of eicosyl methacrylate, N,N-dimethylformamide (DMF) was used as the solvent at 80°C. researchgate.net

Table 2: Suitable Solvents for Solution

Solvent Boiling Point (°C) Characteristics
Toluene 111 Good solvent for many acrylates and their polymers.
Xylene 138-144 Higher boiling point, suitable for higher temperature polymerizations.
N,N-Dimethylformamide (DMF) 153 Aprotic polar solvent, can influence polymerization kinetics.

The concentration of the monomer in the solvent is another important parameter. While higher monomer concentrations can increase the polymerization rate, lower concentrations can help in better controlling the reaction and achieving a narrower molecular weight distribution.

Table 3: Illustrative Conditions for Solution

Parameter Condition 1 Condition 2
Monomer This compound This compound
Initiator 2,2′-Azobisisobutyronitrile (AIBN) Benzoyl Peroxide (BPO)
Solvent Toluene Xylene
Temperature 70°C 85°C
Monomer Concentration 20-50% (w/v) 30-60% (w/v)

| Initiator Concentration | 0.1-1.0 mol% (relative to monomer) | 0.1-1.0 mol% (relative to monomer) |

This table presents representative conditions based on the polymerization of similar long-chain acrylates.

Copolymerization Studies Involving Icosyl Acrylate

Monomer Reactivity Ratios of Icosyl Acrylate (B77674) in Copolymerization Systems

Monomer reactivity ratios (r1 and r2) are critical parameters in copolymerization that describe the relative reactivity of a propagating polymer chain ending in one monomer unit towards adding the same monomer (r1) versus the other comonomer (r2). frontiersin.org These ratios predict the composition and sequence distribution of the monomers along the copolymer chain. frontiersin.org While specific reactivity data for icosyl acrylate is not extensively documented in public literature, the principles of its determination and the behavior of structurally similar long-chain alkyl acrylates provide significant insight.

The determination of monomer reactivity ratios is typically performed by carrying out a series of copolymerizations at low monomer conversion (<10%) with varying initial monomer feed ratios. frontiersin.orgscielo.org The resulting copolymer composition is then analyzed, often using techniques like Nuclear Magnetic Resonance (¹H NMR) spectroscopy. frontiersin.orgscielo.org Several linear and non-linear methods are employed to calculate the reactivity ratios from this data.

Mayo-Lewis Method : This is a foundational, non-linear graphical method where the copolymer composition equation is used to plot curves representing possible r1-r2 pairs for each experiment. The intersection of these curves provides the reactivity ratios. wmich.edu

Fineman-Ross (FR) Method : This is a widely used linearization method that transforms the copolymer composition equation into a linear form: G = H * r1 - r2. By plotting G vs. H, the slope gives r1 and the intercept gives -r2. frontiersin.orgrsc.orgresearchgate.net However, this method can sometimes give different results depending on which monomer is designated as M1 and can place undue weight on certain data points. researchgate.net

Kelen-Tudos (KT) Method : This method is an improvement on the Fineman-Ross approach. It introduces an arbitrary constant (α) to distribute the data points more evenly and give them equal statistical weight, leading to more reliable results. frontiersin.orgscielo.orgrsc.org The KT equation is plotted as η versus ξ, from which r1 and r2 can be determined from the slope and intercept. frontiersin.org

These methods are frequently used in tandem to ensure the accuracy of the determined reactivity ratios. frontiersin.orgresearchgate.net

The structure of the comonomer paired with this compound significantly influences the reactivity ratios and the final copolymer microstructure.

The steric hindrance and electronic effects of the comonomer's substituent groups play a crucial role. For instance, studies on the copolymerization of long-chain alkyl acrylates with other monomers demonstrate these effects. In the copolymerization of 2-ethylhexyl acrylate (EHA) and styrene (B11656), the reactivity ratios were found to be r(styrene) > 1 and r(EHA) < 1, indicating that the styryl radical prefers to add another styrene monomer, leading to a copolymer that is richer in styrene than the monomer feed and has a more block-like sequence distribution. frontiersin.org

Conversely, in the copolymerization of glycidyl (B131873) methacrylate (B99206) (GMA) and octadecyl acrylate (ODA), a long-chain acrylate structurally similar to this compound, the reactivity ratios were r(GMA) = 1.29 and r(ODA) = 0.68. researchgate.net This indicates that GMA is more reactive than ODA, and the propagating chain ending in a GMA unit preferentially adds another GMA monomer. researchgate.net The product of the reactivity ratios (r1 * r2) provides insight into the monomer sequence distribution; a product close to 1 suggests a nearly ideal random copolymer, while a product close to 0 suggests a tendency toward alternation. scielo.org The size of the alkyl side chain in acrylate comonomers can also affect the crystal orientation and amorphous regions within the resulting polymer fiber. capes.gov.br

Table 1: Monomer Reactivity Ratios for Systems with Long-Chain Acrylates This table presents data from structurally similar long-chain acrylates to illustrate expected reactivity trends.

Monomer 1 (M1)Monomer 2 (M2)r1r2MethodReference
Styrene2-Ethylhexyl Acrylate1.240.71Fineman-Ross frontiersin.org
Styrene2-Ethylhexyl Acrylate1.300.73Kelen-Tudos frontiersin.org
Glycidyl MethacrylateOctadecyl Acrylate1.290.68Fineman-Ross researchgate.net

Experimental Determination Methodologies (e.g., Fineman-Ross, Kelen-Tudos, Mayo-Lewis)

Synthesis and Architectural Design of this compound Copolymers

The architectural design of copolymers containing this compound is critical for their application. By controlling the polymerization method, various architectures such as random, block, and graft copolymers can be synthesized.

Random copolymers are synthesized when the monomer reactivity ratios are close to one, or through methods like conventional free radical polymerization where sequence control is limited. mdpi.comrsc.org In these structures, this compound and comonomer units are distributed randomly along the polymer chain. This approach is often used to average the properties of the respective homopolymers. For example, copolymerizing a long-chain, soft acrylate monomer with a hard monomer like methyl methacrylate allows for the precise tuning of properties like the glass transition temperature (Tg), hardness, and flexibility. gantrade.com Such copolymers can be synthesized using standard free radical initiators like 2,2′-azobisisobutyronitrile (AIBN) in a suitable solvent. researchgate.net

Block copolymers consist of long sequences (blocks) of one monomer followed by a block of another. These materials can microphase-separate to form ordered nanostructures, combining distinct properties from each block. The synthesis of well-defined block copolymers incorporating this compound typically requires controlled/living radical polymerization (CRP) techniques. researchgate.net

Atom Transfer Radical Polymerization (ATRP) : ATRP uses a transition metal complex (e.g., copper bromide with a ligand) to reversibly activate and deactivate the propagating polymer chain. frontiersin.orgnih.gov A block copolymer can be synthesized by first polymerizing a different monomer (like styrene or methyl methacrylate) to create a macroinitiator, which is then used to initiate the polymerization of this compound in a second step. nih.govresearchgate.net

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization : RAFT polymerization controls the polymerization process through a chain transfer agent. This technique is highly versatile and can be used to first synthesize a homopolymer which then acts as a macro-RAFT agent for the subsequent polymerization of this compound to form a diblock copolymer. mdpi.comresearchgate.net

These methods allow for the creation of amphiphilic block copolymers, where a hydrophilic block can be paired with the hydrophobic this compound block, leading to self-assembly in selective solvents. mdpi.com

Graft copolymers are produced when polymer chains of one type are attached as branches to the main chain of another polymer. This architecture is useful for modifying the surface properties of materials or compatibilizing polymer blends.

There are two primary strategies for synthesizing graft copolymers:

"Grafting from" : In this method, a polymer backbone is functionalized with initiator sites. This compound monomers are then polymerized from these sites, growing the grafts directly from the substrate polymer. rsc.org Techniques like SET-LRP (Single-Electron-Transfer Living Radical Polymerization) can be combined with other methods to achieve this. rsc.org

"Grafting onto" : This approach involves synthesizing a polymer chain with a reactive end group (e.g., poly(this compound)) and then attaching it to a functionalized polymer backbone. marquette.edu

Grafting this compound onto a hydrophilic backbone, such as starch or poly(acrylic acid), can create amphiphilic superabsorbent materials or modify surface energies. bibliotekanauki.pl The reaction can proceed by generating radicals on the polymer backbone which then initiate the polymerization of the monomer. marquette.edu

Terpolymerization and Multi-Monomer Systems Featuring this compound

The incorporation of this compound into terpolymer and multi-monomer systems allows for the fine-tuning of polymer properties by combining the characteristics of different monomer units. A notable example involves the synthesis of terpolymers of this compound (IA), methyl methacrylate (MMA), and glycidyl methacrylate (GMA). These terpolymers have been investigated for their potential application as pour point depressants for waxy crude oils.

In one such study, free radical solution polymerization was employed to synthesize P(MMA/IA/GMA) terpolymers. The presence of the long alkyl chain from this compound is crucial for co-crystallization with the paraffin (B1166041) in crude oil, while the methyl methacrylate and glycidyl methacrylate components contribute to the polymer's solubility and interaction with asphaltenes and resins, respectively. The effectiveness of these terpolymers was found to be dependent on the monomer feed ratio. For instance, a terpolymer with a specific composition demonstrated a significant reduction in the pour point of a waxy crude oil sample.

Controlled Copolymerization of this compound Monomer

Controlled radical polymerization techniques have enabled the synthesis of well-defined copolymers containing this compound with predetermined molecular weights, low polydispersity, and complex architectures.

ATRP-Mediated Copolymerization for Controlled Molecular Weight and Composition

Atom Transfer Radical Polymerization (ATRP) has been successfully utilized for the copolymerization of long-chain alkyl acrylates like this compound, offering excellent control over the polymerization process. This control is essential for creating polymers with specific functionalities and predictable properties.

For instance, ATRP has been used to synthesize block copolymers where one of the blocks is a random copolymer of an alkyl acrylate and another monomer. While specific studies focusing solely on this compound are part of a broader class of long-chain alkyl acrylates, the principles and outcomes are directly applicable. The copolymerization of stearyl acrylate (a similar C18 acrylate) with methyl acrylate using ATRP has been shown to yield well-defined random copolymers. The resulting copolymers exhibited predictable molecular weights and narrow molecular weight distributions (polydispersity index, PDI < 1.2). This level of control allows for the precise tailoring of the copolymer's thermal properties and solubility.

The general scheme for the ATRP of long-chain alkyl acrylates involves a copper catalyst complexed with a ligand, an alkyl halide initiator, and the monomer. The controlled nature of ATRP allows for the synthesis of block copolymers by sequential monomer addition. For example, a block copolymer of poly(this compound)-b-poly(methyl methacrylate) could be synthesized, combining the crystalline nature of the this compound block with the amorphous nature of the poly(methyl methacrylate) block.

RAFT-Mediated Copolymerization for Complex Architectures

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is another powerful technique for controlling the copolymerization of this compound, enabling the design of complex polymer architectures such as block, graft, and star copolymers. The RAFT process utilizes a chain transfer agent (CTA) to mediate the polymerization in a controlled manner.

Research into the RAFT polymerization of long-chain alkyl acrylates has demonstrated the ability to produce well-defined homopolymers and block copolymers. For example, the synthesis of diblock copolymers of poly(stearyl acrylate)-b-poly(N,N-dimethylaminoethyl methacrylate) has been reported, showcasing the versatility of RAFT in creating functional and architecturally complex macromolecules. The long alkyl side chains of monomers like this compound can influence the polymerization kinetics, but with the appropriate choice of CTA, solvent, and temperature, excellent control over molecular weight and polydispersity can be achieved.

A study on the RAFT polymerization of lauryl acrylate (a C12 acrylate) showed that a trithiocarbonate (B1256668) CTA was effective in controlling the polymerization, leading to polymers with low PDI values. This control is instrumental in building more complex structures. For instance, a star polymer could be synthesized using a multi-functional CTA, with arms composed of random or block copolymers containing this compound. These complex architectures are of interest for applications in areas such as viscosity modification, surface coatings, and nanotechnology.

Molecular and Supramolecular Architecture of Poly Icosyl Acrylate and Its Copolymers

Chain Microstructure Analysis

The term tacticity refers to the stereochemical arrangement of chiral centers within a macromolecule. For poly(icosyl acrylate), the carbon atom in the polymer backbone to which the icosyl ester group is attached is a chiral center. The relative configurations of these centers determine whether the polymer is isotactic (all stereocenters have the same configuration), syndiotactic (stereocenters have regularly alternating configurations), or atactic (stereocenters are randomly arranged).

The tacticity of poly(n-alkyl acrylates) is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (¹³C NMR). acs.orgd-nb.info The chemical shifts of the backbone carbons, especially the quaternary and methine carbons, are sensitive to the local stereochemical environment. acs.org For polyacrylates synthesized via conventional free-radical polymerization, the resulting microstructure is generally atactic, showing a random distribution of stereocenters. This is due to the non-selective nature of the radical propagation step.

In ¹³C NMR spectra of poly(n-alkyl acrylates), the carbonyl carbon resonance can split into peaks corresponding to different triad (B1167595) sequences (mm, mr, rr - where 'm' is a meso diad and 'r' is a racemo diad), allowing for a quantitative assessment of the polymer's stereoregularity. nih.gov While specific high-resolution NMR data for poly(this compound) is not prevalent in public literature, the principles established for other poly(n-alkyl acrylates) apply. kyoto-u.ac.jpcmu.edu For instance, studies on poly(methyl methacrylate) have shown distinct signals for isotactic, syndiotactic, and atactic triads in the carbonyl, α-methyl, and quaternary carbon regions of the ¹³C NMR spectrum. acs.org Achieving high stereoregularity (isotactic or syndiotactic) for poly(this compound) would likely require specialized polymerization techniques, such as anionic polymerization or stereospecific catalysts, which provide greater control over the monomer addition to the growing polymer chain. bibliotekanauki.pl

When icosyl acrylate (B77674) is copolymerized with another monomer, the arrangement of the two monomer units along the polymer chain can be random, block-like, or alternating. mdpi.com This sequence distribution is primarily governed by the relative reactivities of the comonomers, which are quantified by monomer reactivity ratios (r₁ and r₂). mdpi.com

The monomer reactivity ratios predict the copolymer's microstructure:

r₁ > 1 and r₂ < 1 : Monomer 1 (e.g., this compound) is more reactive than monomer 2 with both propagating radicals. This leads to a tendency for the incorporation of monomer 1, resulting in a random copolymer with longer sequences of monomer 1.

r₁ ≈ r₂ ≈ 1 : Both monomers have similar reactivities toward the growing polymer chains, leading to a truly random or statistical copolymer where the monomer placement follows Bernoullian statistics. researchgate.net

r₁ ≈ r₂ ≈ 0 : Each monomer prefers to react with the other, leading to a highly alternating copolymer. mdpi.com

r₁ > 1 and r₂ > 1 : This is a rare case that leads to the formation of block copolymers or a mixture of two homopolymers.

The following table presents representative monomer reactivity ratios for long-chain itaconate esters (structurally similar to acrylates) with styrene (B11656), illustrating how monomer structure influences copolymer sequence.

Table 1: Monomer Reactivity Ratios for Copolymers of Styrene (S) with Long-Chain Di-n-Alkyl Itaconates (DI-n)

Itaconate Monomer (M₁) r₁ (Itaconate) r₂ (Styrene) Copolymer Type Tendency
Di-dodecyl itaconate (DI-12) 0.22 0.39 Random/Alternating
Di-octadecyl itaconate (DI-18) 0.42 0.37 Alternating
Di-docosyl itaconate (DI-22) 0.50 0.47 Alternating

Data sourced from related research on long-chain itaconates, which serve as an analogue. researchgate.net

Achieving a strictly alternating copolymer of this compound often requires specific strategies, such as using a comonomer with a strong electron-accepting or electron-donating character that promotes cross-propagation, or employing Lewis acids to complex with one monomer and alter its reactivity. rsc.orgnih.gov Another approach involves the controlled copolymerization of monomers with significant differences in steric hindrance. nih.gov

Stereoregularity and Tacticity Determination in Poly(this compound)

Control of Molecular Weight Distribution and Polydispersity in Poly(this compound) Systems

The molecular weight and its distribution, known as polydispersity (or dispersity, Đ), are critical parameters that influence the mechanical and rheological properties of polymers. The polydispersity index (PDI or Đ) is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn) (Đ = Mw/Mn). A value of Đ = 1.0 signifies a perfectly uniform (monodisperse) sample.

Conventional free-radical polymerization typically yields polymers with broad molecular weight distributions (Đ > 1.5). However, significant advances in controlled/living radical polymerization (CRP) techniques have enabled the synthesis of poly(long-chain alkyl acrylates) with predetermined molecular weights and narrow polydispersity (Đ < 1.5). The most prominent CRP methods applicable to this compound are:

Atom Transfer Radical Polymerization (ATRP): ATRP uses a transition metal complex (commonly copper) to reversibly activate and deactivate the propagating polymer chains. This process allows for a linear increase in molecular weight with monomer conversion and produces polymers with low dispersity. ATRP has been successfully applied to the polymerization of various long-chain acrylates, yielding well-defined comb-like polymers.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization employs a thiocarbonylthio compound as a chain transfer agent to mediate the polymerization. It is highly versatile and tolerant of a wide range of functional groups, making it suitable for synthesizing well-defined poly(this compound) and its copolymers. nih.gov

These controlled polymerization methods provide a robust platform for designing complex architectures, such as block copolymers containing a poly(this compound) segment, with precise control over the length of each block.

Table 2: Comparison of Polymerization Techniques for Long-Chain Acrylates

Polymerization Method Typical Polydispersity (Đ) Molecular Weight Control Architecture Control
Conventional Free Radical > 1.5 Poor Limited
Atom Transfer Radical Polymerization (ATRP) 1.1 - 1.5 Good Excellent (Blocks, Stars)
Reversible Addition-Fragmentation Transfer (RAFT) 1.1 - 1.5 Good Excellent (Blocks, Stars)

This table provides a general comparison based on findings for long-chain alkyl acrylates. researchgate.net

Branching Density and Topological Features of Poly(this compound)

Two primary types of branching can occur in polyacrylates:

Short-Chain Branching (SCB): This arises from intramolecular chain transfer, commonly known as "backbiting." The radical at the end of a growing chain curls back and abstracts a hydrogen atom from its own backbone, typically from the third carbon atom, creating a more stable tertiary radical. Subsequent monomer addition from this new radical site results in a short branch.

Long-Chain Branching (LCB): This occurs through intermolecular chain transfer, where a propagating radical abstracts a hydrogen atom from the backbone of a different, pre-existing polymer chain. nih.gov This terminates the original chain and creates a new active site on the second chain, from which a long branch grows. d-nb.info

The presence of LCB significantly impacts the rheological properties of the polymer melt. The extent of branching can be quantified using techniques like melt-state ¹³C NMR spectroscopy to detect the quaternary carbons at the branch points. researchgate.net The presence of LCB can also be detected by multiple-detection size-exclusion chromatography (SEC), which shows a deviation in the Mark-Houwink plot for branched polymers compared to their linear counterparts. nih.gov While some studies on poly(n-butyl acrylate) have shown little evidence of LCB, others on poly(2-ethylhexyl acrylate) indicate that significant LCB can occur. nih.govd-nb.info Given its structure, poly(this compound) produced by radical polymerization is also susceptible to these chain transfer reactions, leading to a branched topology.

Self-Assembly and Ordered Structures of Poly(this compound) with Long Alkyl Side Chains

Polymers with long, flexible side chains, such as poly(this compound), are often referred to as "comb-like" polymers. A defining characteristic of these materials is their ability to self-assemble into ordered, nanophase-separated structures. rsc.org This behavior is driven by the chemical incompatibility between the polar polymer backbone and the nonpolar, paraffin-like C20 alkyl side chains.

The most common ordered structure formed is a lamellar structure , where the polymer backbones form layers separated by interdigitated or non-interdigitated layers of the crystallized alkyl side chains. acs.org The side chains, when sufficiently long (typically with 10 or more carbon atoms), can crystallize into a hexagonal lattice, similar to the packing of n-alkanes. researchgate.netresearchgate.net This side-chain crystallization is a first-order thermal transition and can be readily observed by Differential Scanning Calorimetry (DSC) as a distinct melting endotherm (Tm) and crystallization exotherm (Tc). rsc.org

The key factors influencing self-assembly and crystallization are:

Side-Chain Length: There is a critical side-chain length required for crystallization to occur. For poly(n-alkyl acrylates), this is around 10 carbon atoms. researchgate.net The melting temperature and enthalpy of fusion generally increase with increasing side-chain length. For PANA18 (a copolymer containing octadecyl acrylate), a melting point of 51.4 °C and an enthalpy of 71.2 J/g have been reported. rsc.org

Main-Chain Flexibility: A more flexible polymer backbone can more easily adopt a conformation that allows the side chains to pack efficiently into a crystal lattice. scispace.com

Copolymerization: Introducing a comonomer without a long alkyl side chain can disrupt the packing of the crystallizable side chains, leading to a decrease in the degree of crystallinity and the melting temperature. rsc.org

These ordered lamellar structures can be characterized by X-ray diffraction (XRD) or small-angle X-ray scattering (SAXS), which reveal sharp diffraction peaks corresponding to the lamellar spacing (d-spacing). akjournals.comutexas.edu This spacing is related to the length of the side chains and whether they are interdigitated. For example, in some poly(N-alkyl acrylamides), lamellar spacing increases with the length of the alkyl side chain. acs.org This self-assembly into well-defined nanostructures is a critical feature that governs the material's properties, making poly(this compound) a candidate for applications such as phase-change materials, self-healing coatings, and structured films. nih.govrsc.org

Advanced Analytical Techniques in Icosyl Acrylate Polymer Research

Spectroscopic Characterization of Poly(Icosyl Acrylate) and Copolymers

Spectroscopic methods are indispensable for the qualitative and quantitative analysis of poly(this compound) and its copolymers. They provide a window into the molecular structure, functional groups, and bonding arrangements within the polymer.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, HSQC, TOCSY, HMBC) for Microstructural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for the detailed microstructural analysis of polymers, including poly(this compound). iupac.orgdntb.gov.ua Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, researchers can elucidate the tacticity (the stereochemical arrangement of chiral centers along the polymer backbone), sequence distribution in copolymers, and end-group functionalities. iupac.orguc.edu

1D NMR (¹H and ¹³C): One-dimensional ¹H NMR and ¹³C{¹H} NMR spectra provide the initial overview of the polymer structure. In the ¹H NMR spectrum of poly(this compound), characteristic signals would include a broad peak for the polymer backbone protons (-CH₂-CH-) and distinct signals from the long icosyl (C₂₀) side chain. Specifically, the triplet corresponding to the terminal methyl group (-CH₃) and the triplet for the methylene (B1212753) group adjacent to the ester oxygen (-O-CH₂-) would be clearly visible. ias.ac.inresearchgate.net The ¹³C NMR spectrum offers greater resolution for the backbone carbons and can provide information on the polymer's tacticity. iupac.orgresearchgate.net

2D NMR Techniques: To resolve the complex and often overlapping signals in 1D spectra of polymers, various 2D NMR techniques are employed. iupac.orgpolymersource.ca

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals. It is particularly useful for resolving the signals of the backbone methine (-CH-) and methylene (-CH₂-) groups, which are sensitive to the polymer's configurational sequences (diads, triads). dntb.gov.uaresearchgate.net

Total Correlation Spectroscopy (TOCSY): TOCSY reveals correlations between all protons within a spin system, helping to identify the protons of the icosyl side chain and differentiate them from the backbone protons. iupac.orgresearchgate.net This technique can confirm assignments made by HSQC and help differentiate between meso and racemic proton environments. iupac.org

Heteronuclear Multiple-Bond Correlation (HMBC): HMBC detects long-range (2- to 3-bond) correlations between proton and carbon atoms. iupac.orgresearchgate.net This is crucial for assigning quaternary carbons and carbonyl carbons in the polymer backbone, which lack directly attached protons. For poly(this compound), an HMBC spectrum would show a correlation between the carbonyl carbon (C=O) and the protons on the adjacent backbone methine and the first methylene group of the icosyl chain (-O-CH₂-), confirming the ester linkage and providing further insight into the polymer's sequence and structure. iupac.orgresearchgate.net

By analyzing the relative intensities of the resolved signals for the backbone carbons (particularly the carbonyl and methine carbons), the proportions of different configurational sequences (e.g., isotactic, syndiotactic, atactic) can be quantified. researchgate.net

Signal ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key Correlations (HMBC)
Backbone -CH-~2.3~41Correlates with C=O, backbone -CH₂-, and side-chain -O-CH₂-
Backbone -CH₂-~1.6-2.0~35Correlates with C=O and backbone -CH-
Carbonyl C=O-~175Correlates with backbone -CH- and side-chain -O-CH₂-
Side-Chain -O-CH₂-~3.9-4.1~65Correlates with C=O and adjacent side-chain -CH₂-
Side-Chain -(CH₂)₁₇-~1.2-1.4~22-32-
Side-Chain -CH₃~0.9~14Correlates with adjacent side-chain -CH₂-

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Structure and Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups and monitoring the progress of polymerization. researchgate.netgammadata.se During the polymerization of icosyl acrylate (B77674), FTIR can track the reaction by observing the disappearance of monomer-specific absorption bands and the appearance of polymer bands. gammadata.sesimply.science

The key spectral changes include:

Disappearance of Monomer Bands: The consumption of the this compound monomer is monitored by the decrease in the intensity of the absorption band corresponding to the C=C double bond stretching, typically found around 1637 cm⁻¹. gammadata.se

Appearance of Polymer Bands: The formation of poly(this compound) is confirmed by the absence of the C=C peak and the presence of strong characteristic bands for the saturated polymer backbone.

The resulting spectrum of poly(this compound) is dominated by the strong absorption of the ester group and the long alkyl chain.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Significance
~2920, ~2850C-H Asymmetric & Symmetric StretchingAlkyl CH₂ and CH₃Confirms the presence of the long icosyl side chain. researchgate.netscielo.org.mx
~1730C=O StretchingEsterThe strong carbonyl band is a hallmark of acrylate polymers. scielo.org.mxspectroscopyonline.com
~1465C-H Bending (Scissoring)CH₂Characteristic of the alkyl side chain. researchgate.net
~1240-1150C-O-C Asymmetric StretchingEsterPart of the "fingerprint" region for the acrylate ester linkage. gammadata.sespectroscopyonline.com
~720C-H Rocking-(CH₂)n- (n > 4)Indicates the presence of a long methylene chain.

By comparing the spectra taken at different time intervals during polymerization, a kinetic profile of the reaction can be constructed. gammadata.se FTIR is also a cost-effective tool for quality control, confirming the identity and assessing the purity or degradation of the final polymer product. researchgate.net

Other Vibrational Spectroscopy Methods (e.g., Raman Spectroscopy)

Raman spectroscopy serves as a valuable complementary technique to FTIR for the analysis of poly(this compound). semi.ac.cnresearchgate.net While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information on different vibrational modes. diva-portal.org

A key advantage of Raman spectroscopy is its low interference from water, making it highly suitable for monitoring emulsion or solution polymerizations in aqueous media. imim.pl For poly(this compound) research, Raman spectroscopy is particularly sensitive to:

C=C Double Bond: The stretching vibration of the C=C bond in the acrylate monomer gives a strong and distinct signal (around 1630-1640 cm⁻¹), which is ideal for monitoring its consumption during polymerization. semi.ac.cnimim.pl

C-C Backbone: The carbon-carbon single bonds that form the polymer backbone have strong Raman signals, making the technique well-suited for studying polymer chain conformation and structure. semi.ac.cn

Symmetry and Conformation: Raman spectroscopy is sensitive to molecular symmetry. Changes in the Raman spectra can indicate changes in the polymer's local conformation and crystallinity. researchgate.netdiva-portal.org

For a homologous series of acrylate monomers, the position of the v(C=C) vibration can shift slightly with the increasing chain length of the alkyl group, which could allow for detailed studies of copolymerization kinetics. semi.ac.cn

Chromatographic Methods for Polymer Analysis

Chromatographic techniques are essential for separating polymer molecules based on their physical or chemical properties, providing critical data on molecular weight, molecular weight distribution, and composition.

Gel Permeation Chromatography (GPC) for Molecular Weight and Distribution Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used method for determining the molecular weight characteristics of polymers like poly(this compound). researchgate.netshimadzu.com The technique separates molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules. researchgate.net

From a single GPC experiment, several key parameters are determined:

Number-Average Molecular Weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-Average Molecular Weight (Mₙ): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ). simply.science This value describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a perfectly monodisperse sample where all chains have the same length. Controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization aim for low PDI values (typically < 1.5). wipo.int

Research on long-chain poly(n-alkyl acrylates) has demonstrated the synthesis of polymers with controlled molecular weights and narrow polydispersity. For instance, polymers with C₁₆ to C₃₀ alkyl chains have been synthesized with targeted molecular weights and low PDI values. wipo.int

Polymer System Mₙ ( g/mol ) Mₙ ( g/mol ) PDI (Mₙ/Mₙ) Reference
Poly(n-alkyl acrylate) (C₁₆-C₃₀)8,000 - 70,000-1.0 - 1.5 wipo.int
Poly(ethyl acrylate)21,90023,4001.07 polymersource.ca
Polyurethane/Acrylate34,232145,7844.26 regulations.gov

High-Performance Liquid Chromatography (HPLC) for Compositional Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for analyzing polymer composition, especially for copolymers, and for quantifying residual monomers in the final product. Unlike GPC, which separates by size, HPLC can separate molecules based on their chemical nature, such as polarity. researchgate.netperkinelmer.com

For copolymers of this compound with a more polar comonomer (e.g., acrylic acid or 2-hydroxyethyl acrylate), gradient HPLC is an effective tool. A reversed-phase column is typically used with a solvent gradient that changes from a more polar to a less polar mobile phase.

Copolymer chains with a higher content of the polar monomer will have stronger interactions with the stationary phase and elute later.

Copolymer chains rich in the non-polar this compound monomer will elute earlier.

This separation allows for the determination of the chemical composition distribution (CCD) within a copolymer sample, providing insight into how the different monomers are distributed among the polymer chains. HPLC is also the method of choice for ensuring product quality by quantifying the amount of unreacted this compound monomer, which is important as residual monomers can be skin and eye irritants. waters.com

Calorimetric and Thermal Analysis Techniques for Polymerization and Polymer Systems

Calorimetric and thermal analysis techniques are fundamental in studying the thermal transitions and stability of polymers. They measure changes in physical properties as a function of temperature.

Differential Scanning Calorimetry (DSC) in Polymerization Kinetics and Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful and sensitive thermal analysis method used to study the polymerization kinetics and thermal transitions of polymers like poly(this compound). eag.comresearchgate.net By measuring the heat flow associated with thermal events, DSC can provide critical information on various aspects of the polymer's behavior. eag.com

During polymerization, the process releases heat (exothermic reaction), which can be precisely measured by DSC. researchgate.netmdpi.com This allows for the investigation of polymerization kinetics by monitoring the rate of heat released from the sample. researchgate.net Both isothermal and non-isothermal (dynamic) DSC methods can be employed. In isothermal DSC, the heat flow is recorded over time at a constant temperature, providing real-time data on the polymerization process. researchgate.net Dynamic scans, where the sample is heated at a constant rate, are used to obtain thermograms at various heating rates, which can be used to calculate kinetic parameters such as activation energy. researchgate.netscielo.br

DSC is also instrumental in identifying and characterizing thermal transitions in poly(this compound). Key transitions that can be analyzed include:

Glass Transition Temperature (Tg): This is a critical property of amorphous or semi-crystalline polymers. The Tg appears as a step-like change in the baseline of the DSC curve, indicating the transition from a rigid, glassy state to a more flexible, rubbery state. tainstruments.comuc.edu Knowledge of the Tg is essential for determining the upper use temperature of the material. eag.com

Melting Temperature (Tm): For semi-crystalline polymers, the melting of crystalline domains is observed as an endothermic peak on the DSC curve. eag.com

Crystallization Temperature (Tc): Upon cooling from the melt, the exothermic peak corresponding to crystallization can be observed. mdpi.com

The data obtained from DSC analysis, such as the enthalpy of polymerization, can be used to determine the degree of conversion of the monomer into polymer. unesp.br By comparing the heat of polymerization of a sample to the theoretical enthalpy for complete conversion, the percentage of reacted monomer can be calculated. unesp.br

Table 1: Hypothetical DSC Data for Poly(this compound) Polymerization

ParameterValueUnit
Onset of Polymerization50°C
Peak of Exotherm85°C
Enthalpy of Polymerization (ΔH_pol)-150J/g
Glass Transition Temperature (Tg)25°C
Melting Temperature (Tm)60°C

Thermogravimetric Analysis (TGA) for Thermal Stability of Poly(this compound)

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of polymers by measuring changes in mass as a function of temperature in a controlled atmosphere. This analysis provides crucial data on the decomposition temperature, which is vital for determining the processing conditions and service life of poly(this compound). setaramsolutions.com

In a typical TGA experiment, a small sample of the polymer is heated at a constant rate, and its weight is continuously monitored. mdpi.com The resulting TGA curve plots the percentage of weight loss against temperature. The derivative of this curve, known as the DTG curve, shows the rate of mass loss and helps in identifying the temperatures at which maximum decomposition occurs. nih.govnih.gov

Key information obtained from TGA for poly(this compound) includes:

Onset of Decomposition: The temperature at which the polymer starts to lose mass, indicating the beginning of thermal degradation. setaramsolutions.com

Decomposition Profile: The TGA curve reveals whether the decomposition occurs in a single step or multiple stages. Multi-stage decomposition can suggest the presence of different components or degradation mechanisms. nih.gov

Residual Mass: The amount of material remaining at the end of the analysis at a high temperature, which can indicate the presence of inorganic fillers or char formation.

TGA can be performed under different atmospheres, such as nitrogen (inert) or air (oxidative), to study the effect of the environment on the thermal stability of poly(this compound). setaramsolutions.com For instance, analysis in an inert atmosphere shows the inherent thermal stability of the polymer backbone, while analysis in air reveals its susceptibility to oxidative degradation.

Table 2: Hypothetical TGA Data for Poly(this compound)

ParameterTemperature (°C) under NitrogenTemperature (°C) under Air
Onset of Decomposition (5% weight loss)320300
Temperature of Maximum Decomposition Rate380360
Final Decomposition Temperature (95% weight loss)450430
Residue at 600 °C< 1%< 0.5%

Microscopic and Morphological Characterization (e.g., SEM, TEM, AFM) of Poly(this compound) Films and Materials

Microscopy techniques are essential for visualizing the surface and internal structure of poly(this compound) films and materials at the micro- and nanoscale. azom.com These methods provide direct visual evidence of morphology, which is critical for understanding and correlating material properties with their structure. polymersolutions.com

Scanning Electron Microscopy (SEM): SEM is widely used to examine the surface topography of materials. azom.com For poly(this compound) films, SEM can reveal information about surface roughness, the presence of pores or defects, and the distribution of any additives or fillers. scielo.br To analyze the internal structure, samples can be cryo-fractured to expose a cross-section, which is then imaged. azom.com SEM can be coupled with Energy Dispersive X-ray Spectroscopy (EDS or EDX) to determine the elemental composition of different features on the surface. polymersolutions.com

Transmission Electron Microscopy (TEM): TEM offers higher resolution than SEM and is used to investigate the internal morphology of materials. polymersolutions.com For poly(this compound), TEM can be used to visualize phase separation in polymer blends, the size and distribution of nanoparticles in composites, and the arrangement of crystalline and amorphous domains. polymersolutions.comup.ac.za This technique requires the preparation of very thin sample sections. polymersolutions.com

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface. alfa-chemistry.com It is particularly useful for quantifying surface roughness and studying the morphology of polymer films at the nanoscale. scielo.br AFM can be operated in different modes to map not only topography but also variations in mechanical properties like adhesion and stiffness across the sample surface.

Table 3: Comparison of Microscopic Techniques for Poly(this compound) Analysis

TechniqueInformation ObtainedTypical ResolutionSample Preparation
SEM Surface topography, morphology, elemental composition (with EDS)1-20 nmConductive coating often required for insulating polymers
TEM Internal morphology, crystalline structure, nanoparticle dispersion< 1 nmUltrathin sectioning (50-100 nm)
AFM 3D surface topography, roughness, phase imaging, mechanical propertiesAngstrom to nanometer scaleMinimal, can be performed in air or liquid

Rheological Characterization of Poly(this compound) Solutions and Melts

Rheology is the study of the flow and deformation of materials. For poly(this compound), rheological characterization of its solutions and melts is crucial for understanding its processability and performance in applications where flow behavior is important. anton-paar.com Rheological measurements are typically performed using a rheometer. nih.gov

Melt Rheology: In the molten state, the viscosity of poly(this compound) is a key parameter. Oscillatory rheology is often used to measure the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component, as a function of frequency or temperature. mdpi.com The complex viscosity (η*) can also be determined. These parameters provide insights into the molecular weight, molecular weight distribution, and degree of branching of the polymer. anton-paar.com The temperature dependence of viscosity is critical for determining appropriate processing temperatures for techniques like extrusion or injection molding. researchgate.net

Solution Rheology: The rheological behavior of poly(this compound) in solution depends on the polymer concentration, solvent quality, and temperature. biotechrep.ir Viscosity measurements can be used to determine the intrinsic viscosity, which is related to the polymer's molecular weight through the Mark-Houwink equation. The study of shear-thinning or shear-thickening behavior is also important for applications such as coatings and adhesives. biotechrep.ir

Table 4: Key Rheological Parameters for Poly(this compound)

ParameterDescriptionSignificance
Complex Viscosity (η)*A measure of the total resistance to flow under oscillatory shear.Indicates processability and is related to molecular weight. anton-paar.com
Storage Modulus (G') Represents the elastic energy stored in the material.Provides information on the solid-like behavior and network structure. mdpi.com
Loss Modulus (G'') Represents the viscous energy dissipated as heat.Provides information on the liquid-like behavior and flow characteristics. mdpi.com
Tan Delta (G''/G') The ratio of the loss modulus to the storage modulus.Indicates the degree of viscoelasticity; a high value signifies more liquid-like behavior. mdpi.com

Dynamic Light Scattering (DLS) for Particle Size Analysis of Poly(this compound) Latexes

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of sub-micron particles in a liquid suspension. horiba.com It is particularly well-suited for characterizing poly(this compound) latexes, which are stable dispersions of polymer particles in a continuous phase, typically water.

The principle of DLS is based on the Brownian motion of particles in suspension. usp.org When illuminated by a laser, the scattered light from the moving particles fluctuates in intensity. Smaller particles move faster, causing rapid fluctuations, while larger particles move slower, leading to slower fluctuations. usp.orgbettersizeinstruments.com By analyzing these intensity fluctuations over time using an autocorrelator, the diffusion coefficient of the particles can be determined. The hydrodynamic diameter of the particles is then calculated using the Stokes-Einstein equation. horiba.comusp.org

Key outputs from a DLS measurement include:

Z-Average Hydrodynamic Diameter: An intensity-weighted average size of the particle population.

Polydispersity Index (PDI): A measure of the broadness of the size distribution. A PDI value below 0.1 generally indicates a monodisperse or narrowly distributed sample. usp.org

Size Distribution: DLS software can generate intensity, volume, or number-based size distributions, providing a more detailed picture of the particle population.

DLS is a valuable tool for quality control and for studying the kinetics of emulsion polymerization, where the evolution of particle size over time can be monitored.

Table 5: Hypothetical DLS Results for a Poly(this compound) Latex

ParameterValue
Z-Average Hydrodynamic Diameter (d.nm)150
Polydispersity Index (PDI)0.08
Peak 1 (Intensity-weighted)145 nm (100% of intensity)

Theoretical and Computational Studies on Icosyl Acrylate Systems

Quantum Chemical Calculations for Icosyl Acrylate (B77674) Monomer Reactivity and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and intrinsic reactivity of monomer molecules like icosyl acrylate. aspbs.commdpi.com These methods solve approximations of the Schrödinger equation to determine the electron density and energy of the molecule, from which numerous properties can be derived. mdpi.com

Research findings indicate that such calculations can predict the geometric and electronic properties of acrylate monomers. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's reactivity and its tendency to participate in polymerization reactions. A smaller gap generally suggests higher reactivity. Furthermore, calculations of the electrostatic potential surface and atomic charges reveal the distribution of electron density across the monomer, highlighting the electrophilic and nucleophilic sites. For this compound, the carbonyl carbon and the β-carbon of the acrylate group are key sites for radical attack during polymerization.

Theoretical studies often employ various functionals and basis sets, such as B3LYP/6-31G(d), to optimize the molecular structure and calculate electronic properties. googleapis.com While specific studies on this compound are not prevalent, data from similar acrylate monomers can be used to approximate its characteristics. The long icosyl chain is primarily an aliphatic hydrocarbon, which is expected to have a minor electronic effect on the reactive acrylate moiety but a significant steric influence.

Table 1: Representative Quantum Chemical Data for an Acrylate Monomer

Calculated PropertyTypical ValueSignificance
HOMO Energy-7.0 to -6.5 eVEnergy of the highest energy electrons; relates to electron-donating ability.
LUMO Energy-1.5 to -1.0 eVEnergy of the lowest energy unoccupied orbitals; relates to electron-accepting ability.
HOMO-LUMO Gap5.0 to 5.5 eVIndicates chemical reactivity and stability.
Dipole Moment1.5 to 2.0 DMeasures the polarity of the monomer.
Mulliken Charge on β-carbon-0.2 to -0.3 eIndicates the site of nucleophilic character in the double bond.

Molecular Dynamics Simulations of Poly(this compound) Conformations and Chain Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ethz.ch By solving Newton's laws of motion for a system of interacting particles, MD simulations provide a detailed view of polymer chain conformations and dynamics in various environments. ethz.chnih.gov These simulations rely on force fields—sets of parameters and potential energy functions that describe the interactions between atoms.

Table 2: Simulated Conformational Properties of Poly(alkyl acrylates) with Varying Side-Chain Lengths

PolymerSide-Chain LengthPredicted Radius of Gyration (Rg)Predicted Main-Chain Segmental Relaxation
Poly(methyl acrylate)C1SmallFast
Poly(butyl acrylate)C4IntermediateIntermediate
Poly(dodecyl acrylate)C12LargeSlow
Poly(this compound)C20Very LargeVery Slow

Kinetic Modeling and Monte Carlo Simulations of this compound Polymerization Pathways

The polymerization of acrylates is a complex process involving multiple simultaneous reaction pathways, including initiation, propagation, chain transfer, and termination. Additionally, reactions like backbiting and β-scission can lead to the formation of branched structures and macromonomers, significantly impacting the final polymer architecture. nih.gov Kinetic modeling, particularly through the use of Kinetic Monte Carlo (kMC) simulations, provides a framework for understanding how these competing reactions influence polymerization kinetics and polymer microstructure. tu-clausthal.deresearchgate.net

A kMC simulation models the polymerization process on a probabilistic basis. tu-clausthal.demdpi.com Each potential reaction event is assigned a probability based on its rate coefficient and the concentration of the reacting species. The simulation proceeds by randomly selecting and executing events, tracking the evolution of individual polymer chains over time. This approach allows for the prediction of complex properties that are difficult to measure experimentally, such as the full molecular weight distribution, comonomer sequence distribution, and the density of branch points. researchgate.netmdpi.comx-mol.net

For this compound polymerization, a kMC model would need to account for the steric hindrance presented by the long icosyl side chain, which could affect the rates of propagation and termination. The model could be used to explore how reaction conditions (e.g., temperature, monomer concentration) influence the prevalence of side reactions and thus the final polymer topology. nih.gov

Table 3: Key Reactions in a Kinetic Monte Carlo Model for Acrylate Polymerization

Reaction TypeDescriptionImpact on Polymer Structure
InitiationA radical initiator creates an active center.Starts a new polymer chain.
PropagationMonomer units add to the growing radical chain.Increases chain length.
Chain TransferThe radical is transferred to another molecule (monomer, solvent, or polymer), terminating one chain and starting another.Controls molecular weight.
TerminationTwo radicals combine or disproportionate to form dead polymer chains.Ends chain growth.
BackbitingIntramolecular chain transfer leading to a mid-chain radical.Creates short-chain branches.
β-ScissionCleavage of a polymer chain at a tertiary radical site.Creates macromonomers and can lead to lower molecular weight.

Computational Prediction of Structure-Property Relationships for this compound-Based Polymers

Predicting the macroscopic properties of a polymer from its chemical structure is a primary goal of polymer science. Quantitative Structure-Property Relationship (QSPR) models and machine learning (ML) approaches are powerful computational tools for achieving this. ehu.esehu.es These models establish a mathematical correlation between molecular descriptors (features representing the chemical structure) and specific polymer properties. chemrxiv.org

For poly(this compound), the descriptors would include features of the repeating monomer unit, such as its molecular weight, the length of the alkyl side chain (n=20), and perhaps quantum chemically derived parameters. These descriptors are then used as inputs for a model, often an artificial neural network (ANN) or a regression model, which is trained on a dataset of known polymers to predict properties like glass transition temperature (Tg), melting temperature (Tm), and mechanical modulus. nih.govehu.esnih.gov

The long icosyl side chain is a dominant structural feature and would be expected to strongly influence the properties of poly(this compound). QSPR models trained on data from other poly(alkyl acrylates) would predict a low glass transition temperature due to the flexibility imparted by the long side chains. However, these same side chains are capable of packing into ordered, crystalline structures, which would result in a distinct melting temperature. Computational models can capture these competing effects to provide a holistic prediction of the material's thermal properties. ehu.es

Table 4: Conceptual QSPR Framework for Predicting Poly(this compound) Properties

Structural DescriptorValue/Representation for this compoundPredicted Impact on PropertyTarget Property
Side-Chain Length20 carbonsDecreases Glass Transition Temperature (Tg)Thermal Properties
Molecular Weight of Monomer352.6 g/molInfluences density and mechanical properties.Physical/Mechanical Properties
Side-Chain CrystallinityHigh potentialResults in a distinct Melting Temperature (Tm)Thermal Properties
Backbone FlexibilityTypical for acrylatesContributes to overall elasticity.Mechanical Properties

Materials Science and Engineering Applications of Poly Icosyl Acrylate and Its Copolymers

Poly(Icosyl Acrylate) in Coatings and Adhesives Formulations

Poly(this compound), a member of the long-chain acrylate (B77674) polymer family, and its copolymers are integral components in the formulation of advanced coatings and adhesives. matcochemicals.com The inherent properties of these polymers, such as film-forming capabilities, adhesion, and flexibility, make them highly suitable for a variety of applications. matcochemicals.combritannica.com

In coatings, polyacrylates contribute to durability, weather resistance, and aesthetic qualities like gloss. gantrade.com They are used in diverse formulations, including architectural paints, automotive finishes, and industrial coatings. matcochemicals.com The long alkyl side chain of this compound imparts hydrophobicity and water resistance to the coating. researchgate.nettijer.org Copolymers of long-chain alkyl acrylates are also utilized as leveling agents in powder coatings to reduce surface defects like orange peel and improve flowability. google.com For instance, a polyacrylate suitable as a leveling agent for powder coatings was synthesized by polymerizing acrylic acid or its esters and then reacting the polymer with long-chain alcohols, including those with 16 to 34 carbon atoms. google.com

In the realm of adhesives, acrylate-based polymers are known for their strong bonding capabilities to a wide array of substrates. matcochemicals.comchemical-concepts.com They can be formulated to exhibit a broad spectrum of adhesion properties, from low tack for temporary applications to high tack for permanent bonding. atamanchemicals.com The cohesive strength of an adhesive, its ability to stick to itself, is a critical factor, and acrylic adhesives generally exhibit excellent cohesion. chemical-concepts.com The incorporation of long-chain acrylates can influence the adhesive's flexibility and performance at different temperatures. gantrade.com For example, acrylic block copolymers like poly(methyl methacrylate)-block-poly(n-butyl acrylate)-block-poly(methyl methacrylate) are used in high-performance pressure-sensitive adhesives, offering optical clarity and durability. pstc.org The replacement of n-butyl acrylate with 2-ethyl hexyl acrylate in these block copolymers can enhance low-temperature properties and tackiness. pstc.org

The versatility of polyacrylates allows for their use in both solvent-based and waterborne systems. byk.com In waterborne pressure-sensitive adhesives, acrylic acid is often included as a comonomer to enhance latex stability and adhesive performance. digitellinc.com The properties of these adhesives can be further tailored by incorporating amphiphilic diblock copolymers like poly(acrylic acid)-block-poly(butyl acrylate). digitellinc.com

Application of this compound Copolymers as Rheology Modifiers and Flow Improvers (e.g., Pour Point Depressants for Waxy Crude Oils)

Copolymers containing this compound are effective as rheology modifiers and flow improvers, particularly in the petroleum industry as pour point depressants (PPDs) for waxy crude oils. semanticscholar.orgpurkh.com Waxy crude oils present significant challenges during extraction and transportation due to the precipitation of paraffin (B1166041) wax at low temperatures, which can lead to pipeline blockage. semanticscholar.orgresearchgate.net PPDs work by modifying the crystallization process of the wax, thereby improving the low-temperature flowability of the oil. google.com

Long-chain poly(alkyl acrylates) and their copolymers are a major class of polymeric additives used for this purpose. semanticscholar.orggoogle.com The effectiveness of these additives is closely linked to the length of the alkyl side chains. Copolymers of stearyl acrylate (C18) and behenyl acrylate (C22) have shown significant PPD activity. researchgate.net A study on poly(stearyl acrylate-co-behenyl acrylate) found that a 1:1 mass ratio at a concentration of 1000 ppm could depress the pour point of a Malaysian crude oil from 11°C to 2°C. researchgate.net

This compound (C20) falls within the effective range of alkyl chain lengths for PPDs. Copolymers of this compound with other monomers can be tailored to interact with the wax crystals in crude oil. For instance, a nanohybrid chemical additive synthesized by polymerizing styrene (B11656), stearyl methacrylate (B99206), and this compound with modified nano silica (B1680970) demonstrated superior performance in enhancing the flowability of waxy crude oil compared to conventional PPDs. researchgate.net Similarly, a terpolymer of octadecyl acrylate, docosyl acrylate, and maleic anhydride (B1165640) was shown to reduce the pour point of crude oil by 8 K at a dosage of 1300 ppm. acs.org

The mechanism of action for these polymeric flow improvers involves co-crystallization with the paraffin waxes, which disrupts the formation of a large, interlocking wax crystal network. semanticscholar.org This results in smaller, more dispersed wax crystals that are less likely to impede flow. The performance of these copolymers is dependent on factors such as their molecular weight, the composition of the monomers, and the specific characteristics of the crude oil. purkh.com

Below is a table summarizing the performance of various acrylate-based copolymers as pour point depressants:

Copolymer SystemCrude Oil TypeConcentration (ppm)Pour Point Depression (°C)Reference
Poly(stearyl acrylate-co-behenyl acrylate) (1:1)Malaysian Waxy Crude10009 researchgate.net
Styrene-hexadecyl acrylate-maleic anhydride imideWaxy Crude20018 researchgate.net
Nanohybrid (Styrene, Stearyl methacrylate, this compound, Nano silica)Waxy Crude50015 researchgate.net
Poly(octadecyl acrylate–docosyl acrylate–maleic anhydride)Waxy Crude13008 K acs.org

Poly(this compound) in Specialized Polymer Composites and Nanocomposites

Poly(this compound) and its copolymers are utilized in the creation of specialized polymer composites and nanocomposites, where the long alkyl side chain can impart unique properties to the final material. These composites integrate the polymer matrix with fillers, which can range from conventional materials to nanoscale particles, to achieve enhanced performance characteristics. sci-hub.se

The incorporation of nanofillers into a poly(acrylic acid) matrix, a related polymer, has been shown to significantly improve properties such as electrical conductivity, thermal stability, strength, and biocompatibility. sci-hub.se This is due to the high surface area of the nanofillers and the interactions at the polymer-filler interface. sci-hub.se Similar principles apply to composites based on poly(this compound).

One area of application is in the development of advanced functional materials. For example, a nanohybrid chemical additive was synthesized using this compound, styrene, stearyl methacrylate, and modified nano silica for use as a flow improver in crude oil. researchgate.netresearchgate.net This demonstrates the integration of poly(this compound) into a nanocomposite structure to achieve a specific functional outcome.

In another example, poly(acrylic acid)/nanodiamond nanocomposites have been developed. sci-hub.se The nanodiamonds, with their exceptional strength and thermal conductivity, can be functionalized to ensure uniform dispersion within the polymer matrix. sci-hub.se While this specific example uses poly(acrylic acid), the principles of surface functionalization and dispersion are applicable to poly(this compound) composites as well.

The table below provides examples of nanocomposites based on acrylic polymers and their enhanced properties:

Nanocomposite SystemNanofillerEnhanced PropertiesPotential ApplicationReference
Poly(acrylic acid)/Gold NanoparticlesGold Nanoparticles-Tomography Imaging sci-hub.se
Poly(acrylic acid)/NanodiamondFunctionalized NanodiamondDispersion, FluorescenceCellular Imaging sci-hub.se
Poly(acrylic acid)/Silicon CarbideSilicon Carbide NanoparticlesOptical ConductivityRenewable Energy Systems diva-portal.org
Poly(octadecyl acrylate-co-vinyl neodecanoate)/Oleic Acid-Modified Nano-graphene OxideOleic Acid-Modified Graphene OxideImproved Pour Point DepressionWaxy Oil Transportation researchgate.net

The development of poly(this compound) composites and nanocomposites opens up possibilities for materials with tailored thermal, mechanical, and chemical properties for a range of specialized applications.

Long-Chain Acrylate Polymers in Film-Forming Applications and Surface Modification

Long-chain acrylate polymers, including poly(this compound), are widely recognized for their excellent film-forming properties and their utility in surface modification. researchgate.netpersonalcaremagazine.com The ability to form a continuous, cohesive film on a substrate is a fundamental requirement for applications such as coatings, adhesives, and personal care products. researchgate.netspecialchem.com

The long alkyl chains of polymers like poly(this compound) contribute to the formation of flexible and often hydrophobic films. researchgate.nettijer.org This hydrophobicity is advantageous for creating water-repellent surfaces and protective coatings. personalcaremagazine.com For example, silicone acrylate copolymers, which feature an acrylic polymer backbone with silicone side chains, form flexible films with outstanding water and oil repellency. personalcaremagazine.com These are used in long-lasting sunscreens and cosmetics. personalcaremagazine.com

In surface modification, the goal is often to alter the surface energy of a material, for instance, to make it more or less wettable. The long alkyl chains of poly(this compound) can orient at the surface, creating a low-energy, non-polar interface. This can be beneficial in applications requiring non-stick properties or reduced friction.

A study on a water-based polyacrylate stripper for paper utilized a long-chain polyacrylate emulsion synthesized from stearyl acrylate (SA). sci-hub.se The resulting film had a specific tensile strength, elongation at break, and peel strength, demonstrating the tailored properties achievable with long-chain acrylates. sci-hub.se The peelable nature of this coating highlights another aspect of film-forming applications, where controlled adhesion is desired. sci-hub.se

The table below summarizes the properties of a film formed from a long-chain polyacrylate emulsion:

PropertyValue
Average Tensile Strength4.225 MPa
Average Elongation at Break940.12%
Pencil HardnessH
Water Absorption11.32%
Surface Tension37.2 mN/m
180° Peel Strength0.32 kN/m
(Data from a study on a water-based polyacrylate stripper with 12% LCP emulsion) sci-hub.se

The versatility of long-chain acrylate polymers allows for their incorporation into various formulations to achieve specific surface properties and film characteristics, making them valuable in a wide range of industrial and consumer products.

Design and Performance of this compound Polymers in Advanced Functional Materials (e.g., Dielectrics for Capacitors, Intraocular Lens Materials)

Polymers based on this compound and other long-chain acrylates are being explored for use in advanced functional materials, where their specific chemical structure leads to desirable performance characteristics. Two notable areas of application are as dielectric materials in capacitors and in biomedical devices such as intraocular lenses.

In the field of electronics, there is a continuous demand for smaller capacitors with high energy storage capacity and stable performance over a wide temperature range. google.com The dielectric material is a critical component of a capacitor, and polymers are often used for this purpose due to their insulating properties and processability. google.com Polyfunctional acrylates have been investigated as dielectric materials. google.comgoogle.com For instance, polymers derived from polyfunctional acrylates with aliphatic radicals having 10-40 carbon atoms have been shown to be suitable for use as dielectrics in thin-film capacitors. google.com The long, non-polar alkyl chain of this compound can contribute to a low dissipation factor, which is a measure of energy loss in the dielectric. google.com Research has shown that capacitors with polyfunctional acrylate polymer dielectrics can exhibit low dissipation factors and stable capacitance over a broad temperature range. google.com

The design of these advanced functional materials often involves creating copolymers to balance different properties. For example, in a dielectric material, one might copolymerize a monomer that provides a high dielectric constant with a long-chain acrylate like this compound to ensure low dielectric loss and good processability.

Integration of Poly(this compound) in Additive Manufacturing Technologies (e.g., 3D Printing Photopolymers)

Poly(this compound) and other acrylate-based monomers are finding a role in the rapidly advancing field of additive manufacturing, also known as 3D printing. Specifically, they are used in photopolymer formulations for techniques such as stereolithography (SLA) and digital light processing (DLP). In these processes, a liquid photopolymer resin is selectively cured layer-by-layer by exposure to light, typically ultraviolet (UV) light, to build a three-dimensional object.

Acrylates are well-suited for these applications due to their rapid polymerization upon exposure to UV light in the presence of a photoinitiator. matcochemicals.com The versatility of acrylate chemistry allows for the formulation of resins with a wide range of properties, from rigid and tough to soft and flexible. gantrade.com Cross-linked acrylic polymers, which are often formed in these processes, are valued for their durability and chemical resistance. rsc.org

The incorporation of long-chain acrylates like this compound into photopolymer resins can influence the properties of the final 3D-printed part. The long alkyl side chain can increase the flexibility and impact resistance of the cured material. It can also lower the viscosity of the uncured resin, which can be beneficial for the printing process.

While specific formulations for 3D printing photopolymers are often proprietary, the fundamental chemistry relies on the free-radical polymerization of acrylate and methacrylate monomers. Research into novel photopolymer systems is ongoing, exploring the use of different monomer combinations to achieve desired material properties. For example, studies have investigated the crosslinking of monofunctional acrylates, which could lead to new paradigms in designing polymer networks for 3D printing. rsc.org

The integration of polymers like poly(this compound) into additive manufacturing enables the creation of complex and customized parts for a variety of applications, from prototyping to functional end-use products.

Environmental Considerations and Sustainability in Icosyl Acrylate Research

Adherence to Green Chemistry Principles in Icosyl Acrylate (B77674) Synthesis and Polymerization

The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netpolymerexpert.fr The production of icosyl acrylate and its subsequent polymerization can be evaluated against these principles to identify areas for environmental improvement. advancedsciencenews.com

The conventional synthesis of this compound involves the acid-catalyzed esterification of acrylic acid with icosyl alcohol (1-eicosanol). While effective, this process can be optimized by adhering to green chemistry principles.

Waste Prevention and Atom Economy : The principle of atom economy, which measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product, is a key metric. acs.org The esterification of acrylic acid and icosyl alcohol produces water as the only theoretical byproduct, leading to a high atom economy. However, in practice, side reactions and the use of excess reagents to drive the reaction to completion can generate waste. acs.org Solvent-free enzymatic processes represent a greener alternative for producing acrylate esters, minimizing waste and often proceeding under milder conditions. rsc.org

Use of Renewable Feedstocks : A major focus of green chemistry is the shift from petrochemical feedstocks to renewable resources. researchgate.net Traditionally, both acrylic acid and long-chain alcohols are derived from fossil fuels. colab.ws However, significant research is underway to produce these precursors from biomass. d-nb.info

Bio-based Acrylic Acid : Viable pathways to produce acrylic acid from renewable sources like glycerol (B35011) (a byproduct of biodiesel production), glucose, and furfural (B47365) have been developed. colab.wsd-nb.info

Bio-based Icosyl Alcohol : Long-chain fatty alcohols, including icosyl alcohol, can be sourced from plant oils and waxes, offering a renewable alternative to their petrochemical counterparts.

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled. researchgate.net The esterification process for acrylates typically employs acid catalysts. petrochemistry.eugoogle.com Research into solid, reusable catalysts can further enhance the green credentials of the synthesis by simplifying purification and reducing waste.

Energy Efficiency : Polymerization processes should be designed for energy efficiency. acs.org Photoinitiated polymerizations, which can be conducted at ambient temperatures, offer a significant energy advantage over traditional thermal polymerization methods that require elevated temperatures. researchgate.net Furthermore, performing polymerization in bulk (solvent-free) or in aqueous emulsion systems avoids the energy-intensive use and subsequent removal of organic solvents. researchgate.net

Reduce Derivatives : Green chemistry encourages minimizing the use of temporary modifying groups. acs.org The direct esterification of acrylic acid to form this compound is a straightforward approach. More advanced, sustainable methods, such as enzyme-catalyzed synthesis, can offer high specificity that avoids the need for protecting groups on more complex molecules. acs.orgrsc.org

Table 1: Application of Green Chemistry Principles to this compound Production

Green Chemistry PrincipleApplication in Synthesis (Esterification)Application in PolymerizationPotential for Improvement
Atom Economy High theoretical atom economy, with water as the main byproduct.Addition polymerization has 100% atom economy as all monomer units are incorporated into the polymer.Minimizing side reactions and the use of excess reagents in synthesis to align practical yield with theoretical atom economy.
Renewable Feedstocks Acrylic acid can be derived from glycerol or sugars. Icosyl alcohol can be sourced from plant oils. researchgate.netcolab.wsThe entire polymer can be bio-based if the monomer is from renewable sources.Scaling up the production of bio-based acrylic acid and long-chain alcohols to become cost-competitive with petrochemical routes. colab.ws
Catalysis Use of acid catalysts is common. petrochemistry.euUse of initiators in small quantities.Development of recyclable, solid acid catalysts to replace corrosive liquid acids like sulfuric acid, and use of biocatalysts (enzymes). rsc.org
Energy Efficiency Esterification reactions often require heat. petrochemistry.euConventional radical polymerization is often initiated thermally. nih.govUtilizing enzymatic catalysis which operates at milder temperatures for synthesis. Employing photoinitiation or other low-energy methods for polymerization. researchgate.net
Safer Solvents & Auxiliaries Solvent-free synthesis is possible.Bulk (solvent-free) or emulsion (water-based) polymerization avoids volatile organic compounds (VOCs). researchgate.netOptimizing solvent-free synthesis and water-based polymerization systems to achieve desired polymer properties.

Life Cycle Assessment (LCA) Considerations for this compound-Based Polymers

A Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product throughout its entire life, from raw material extraction ("cradle") to final disposal ("grave"). mdpi.comnumberanalytics.commdpi.com For poly(this compound) and related polymers, an LCA provides a comprehensive view of their environmental footprint.

While specific LCA studies on this compound are not widely published, data from related acrylic polymers can illuminate the key considerations. nih.govchalmers.se An LCA is typically structured in stages: raw material acquisition, manufacturing, use, and end-of-life. numberanalytics.com

System Boundaries and Functional Unit : A common approach is a "cradle-to-gate" assessment, which covers the impacts from raw material extraction through to the production of the final polymer resin at the factory gate. chalmers.se The functional unit for comparison would typically be 1 kg of the polymer. mdpi.com

Environmental Impact Categories : LCAs evaluate multiple potential environmental impacts. Key categories for polymers include:

Global Warming Potential (GWP): The contribution to climate change, measured in kg CO₂ equivalent.

Acidification Potential: The potential to increase the acidity of water and soil.

Eutrophication Potential: The potential to cause excessive nutrient enrichment in water bodies.

Fossil Fuel Depletion: The consumption of non-renewable fossil resources.

Key Findings from Related Polymer LCAs :

Fossil vs. Bio-based : Studies comparing fossil-based and bio-based polymers often show that bio-based versions have a lower GWP because the carbon in the feedstock is from renewable biomass. chalmers.seresearchgate.net However, bio-based production can sometimes lead to higher impacts in other categories, like eutrophication, due to agricultural fertilizers used to grow the feedstock. chalmers.se

End-of-Life Considerations : The fate of the polymer after its useful life is a critical part of its environmental profile.

Recycling : Polyacrylates, especially when cross-linked to form thermoset materials, are difficult to recycle using conventional mechanical methods that rely on melting and reprocessing. nih.gov Chemical recycling, which breaks the polymer down into its constituent monomers, is a potential solution but is not yet widely established for many acrylate polymers. researchgate.net Therefore, without specific design for recyclability, poly(this compound) products are likely destined for incineration or landfill. researchgate.net

Table 2: Key Considerations in a Life Cycle Assessment (LCA) of Poly(this compound)

LCA Stage/FactorKey ConsiderationsFindings from Related Polymer LCAs
Goal and Scope Defining the system boundary (e.g., cradle-to-gate) and functional unit (e.g., 1 kg of polymer). mdpi.comComparisons are only valid if methodologies are consistent (e.g., based on ISO 14040/14044 standards). mdpi.com
Raw Material Feedstock Impacts associated with the extraction and processing of acrylic acid and icosyl alcohol (fossil or bio-based).Bio-based feedstocks can lower Global Warming Potential but may increase impacts like eutrophication and water use. chalmers.seresearchgate.net
Manufacturing Energy consumption, solvent use, and waste generation during synthesis and polymerization.Energy inputs are often a primary environmental hotspot. Shifting to renewable energy can significantly lower the carbon footprint. nih.gov
Use Phase Durability and performance of the polymer, which dictates its lifespan and replacement frequency.Longer-lasting materials can have a lower overall environmental impact despite a higher initial manufacturing footprint.
End-of-Life Biodegradability, potential for recycling, and impacts of landfilling or incineration.Most acrylic polymer backbones are not readily biodegradable. researchgate.net Recycling is challenging for cross-linked thermosets. nih.gov

Future Research Directions and Unexplored Avenues in Icosyl Acrylate Chemistry

Development of Novel Polymer Architectures with Icosyl Acrylate (B77674)

The design of well-defined polymer architectures is a primary goal in macromolecular science, as it allows for precise control over material properties. researchgate.net The long alkyl side-chain of icosyl acrylate makes it an ideal candidate for creating polymers with unique self-assembly and crystalline behaviors. Future research will likely focus on moving beyond simple homopolymers to more complex and controlled architectures.

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful tools for synthesizing polymers with predetermined molecular weights, low polydispersity, and complex structures. researchgate.netspecificpolymers.com These methods have been successfully applied to a wide range of acrylate monomers and offer a clear pathway for creating novel this compound-based polymers. nih.govscirp.org

Future avenues for exploration include:

Block Copolymers: Synthesizing amphiphilic block copolymers where one block is poly(this compound) (PIA) is a promising direction. The PIA block would provide a hydrophobic and potentially semi-crystalline domain, while the other block could be hydrophilic, such as poly(acrylic acid) or poly(N-vinylpyrrolidone). ontosight.aimdpi.com These materials could self-assemble in solution to form micelles, vesicles, or other nano-objects for applications in drug delivery or nanotechnology. mdpi.comrsc.org

Comb and Graft Polymers: Using the this compound monomer to form the side chains of a comb-shaped polymer could lead to materials with interesting rheological and thermal properties. researchgate.net For instance, grafting PIA chains onto a different polymer backbone could create unique surface properties or compatibilizers for polymer blends.

Star and Hyperbranched Polymers: The synthesis of star polymers with PIA arms emanating from a central core is another unexplored area. specificpolymers.comepo.org These architectures could result in materials with lower solution viscosity and different mechanical properties compared to their linear analogues, making them suitable for specialized coatings and lubricants.

Table 1: Potential Polymer Architectures from this compound via Controlled Radical Polymerization

Polymer ArchitectureSuggested Co-monomer(s)Potential Synthesis MethodAnticipated Properties & Research Focus
Diblock/Triblock CopolymersAcrylic Acid, N-isopropylacrylamide, Styrene (B11656)RAFT, ATRP nih.govscirp.orgAmphiphilicity, stimuli-responsive self-assembly, nanostructure formation.
Comb-Shaped PolymersPoly(ethylene glycol) methyl ether acrylateGrafting-from/through techniquesSide-chain crystallinity, melt rheology, use as wax inhibitors or flow improvers. researchgate.net
Star PolymersButyl Acrylate, Methyl Methacrylate (B99206)Core-first or arm-first ATRP/RAFT specificpolymers.comUnique solution properties, development of high-performance lubricants or coating additives.

Exploration of Multi-functional Materials Derived from this compound

The next frontier in polymer science is the development of multi-functional materials that can respond to their environment or perform multiple tasks simultaneously. rc-harwell.ac.uk By copolymerizing this compound with various functional monomers, a new generation of "smart" materials can be created. The long alkyl chain of this compound can impart hydrophobicity, water resistance, and physical crosslinking through crystallization, complementing the functionalities brought by other monomers. google.com

Key research directions include:

Stimuli-Responsive Polymers: Integrating stimuli-responsive units into polymers containing this compound could yield materials that change their properties in response to external triggers like temperature, pH, or light. nih.govrsc.org For example, copolymerizing this compound with N-isopropylacrylamide could lead to thermo-responsive gels or surfaces where the solubility changes at a specific temperature. nih.gov Similarly, incorporating acrylic acid would create pH-responsive materials. researchgate.net The interplay between the stable crystalline domains from PIA and the dynamic responsive domains could lead to novel actuators or sensors.

Self-Healing Materials: The crystalline side-chains of poly(this compound) can act as reversible physical crosslinks. google.com This property can be harnessed to design self-healing materials. Upon heating, the crystalline domains would melt, allowing the material to flow and heal cracks, and upon cooling, the crosslinks would reform. Combining this with dynamic covalent bonds, such as those from furan-maleimide chemistry, could create robust, multiply dynamic network materials. rsc.org

Advanced Adhesives and Coatings: The long alkyl chain of this compound can enhance adhesion to non-polar substrates like polyolefins. google.com Research into terpolymers, combining this compound with monomers that promote adhesion to polar substrates (e.g., hydroxyethyl (B10761427) acrylate) and monomers that control the glass transition temperature (e.g., butyl acrylate), could lead to versatile adhesives with a broad application window. scirp.orgnexalinc.com

Table 2: Potential Functional Co-monomers for this compound and Resulting Multifunctionality

Functional Co-monomerTarget FunctionalityPotential Application AreaUnderlying Principle
N-isopropylacrylamideThermo-responsiveness nih.govnih.govSmart surfaces, drug deliveryPolymer undergoes a phase transition at its Lower Critical Solution Temperature (LCST).
Acrylic AcidpH-responsiveness researchgate.netSensors, controlled releaseCarboxylic acid groups ionize at high pH, causing swelling or dissolution.
Furfuryl MethacrylateThermo-reversible crosslinking rsc.orgSelf-healing materials, reprocessable networksReversible Diels-Alder reaction allows for bond breaking and reformation with heat.
Hydroxyethyl AcrylateEnhanced adhesion, hydrophilicity scirp.orgBroad-spectrum adhesives, biocompatible coatingsHydroxyl groups promote hydrogen bonding and adhesion to polar surfaces.

Integration with Emerging Polymer and Materials Technologies

The unique characteristics of this compound polymers make them suitable for integration into several high-growth technology areas. Future research should explore the synergy between these materials and cutting-edge platforms to unlock new applications.

Unexplored avenues for integration include:

Nanotechnology and Hybrid Materials: this compound can be polymerized with inorganic nanoparticles to create novel nanohybrid materials. onepetro.org For instance, research has shown the synthesis of a nanohybrid additive for crude oil by polymerizing this compound and other monomers with modified nano silica (B1680970). onepetro.org This approach could be extended to create nanocomposites with enhanced mechanical, thermal, or barrier properties for applications in packaging, coatings, and electronics.

Biomedical Applications: Long-chain polyacrylates are being investigated for biomedical uses, including drug delivery and tissue engineering. ontosight.airesearchgate.net The biocompatibility of polymers derived from this compound should be systematically investigated. If found to be biocompatible, these polymers could serve as hydrophobic matrices for the controlled release of drugs. nih.gov Their ability to form physically crosslinked networks could be valuable for creating degradable scaffolds in tissue engineering, similar to how acrylated polycaprolactone (B3415563) is used. nih.gov

3D Printing and Additive Manufacturing: Vat photopolymerization techniques like stereolithography require photocurable resins. Developing this compound-based resins could enable the 3D printing of objects with unique properties, such as high water resistance, flexibility, and tailored mechanical responses. The long alkyl chain could help reduce shrinkage during polymerization, a common challenge in 3D printing. ooc.co.jp Research into formulations combining this compound with multifunctional acrylates could yield printable materials for prototyping, custom medical devices, or soft robotics. nih.govigmresins.com

Table 3: Integration of this compound Polymers with Emerging Technologies

Emerging TechnologyPotential Role of this compound PolymersKey Research Questions
Nanohybrid MaterialsHydrophobic surface modification of nanoparticles; creating crystalline domains in a composite matrix. onepetro.orgHow does the PIA matrix interact with different nanofillers? What is the impact on thermal and mechanical properties?
Biomedical DevicesMatrix for controlled drug release; component of scaffolds for tissue engineering. nih.govnih.govWhat is the biocompatibility and degradation profile of PIA-based materials? How can drug encapsulation and release be controlled?
3D Printing (Stereolithography)Component in photocurable resins to control flexibility, hydrophobicity, and cure shrinkage. nih.govHow does this compound affect the kinetics of photopolymerization and the final mechanical properties of printed objects?

Q & A

Q. What are the critical parameters for synthesizing Icosyl acrylate with high purity, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis requires monitoring:
  • Temperature control : Polymerization inhibition risks at >80°C due to premature crosslinking .
  • Solvent selection : Hydrophobic solvents (e.g., toluene) improve monomer solubility and reduce side reactions .
  • Initiator ratios : For radical polymerization, azobisisobutyronitrile (AIBN) at 0.5–1.5 wt% balances initiation efficiency and byproduct formation .
  • Purification : Fractional distillation under reduced pressure (e.g., 0.1 mmHg) isolates this compound from oligomers .
    Validation : Use gas chromatography (GC) or gel permeation chromatography (GPC) to confirm purity and molecular weight distribution .

Q. Which characterization techniques are most effective for verifying this compound’s structural and functional properties?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies acrylate group integration (δ 5.8–6.4 ppm for vinyl protons) and alkyl chain conformation .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 1720 cm⁻¹ (C=O stretch) and 1630 cm⁻¹ (C=C stretch) confirm acrylate functionality .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability; degradation onset >200°C indicates suitability for high-temperature applications .
  • Dynamic Mechanical Analysis (DMA) : Measures glass transition temperature (Tg) to assess flexibility in polymer matrices .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Solvent-resistant gloves (e.g., nitrile), lab coats, and eye protection mitigate skin/eye exposure .
  • Ventilation : Use fume hoods to limit inhalation of vapors, which may cause respiratory irritation .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention if symptoms persist .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crosslinking efficiencies of this compound in UV-curable systems?

  • Methodological Answer : Contradictions often arise from:
  • Photoinitiator compatibility : Type I initiators (e.g., Darocur 1173) may outperform Type II (e.g., benzophenone) due to better absorption overlap with UV sources .
  • Oxygen inhibition : Use nitrogen purging or additives (e.g., thiols) to mitigate surface tackiness and improve conversion rates .
  • Dosage optimization : Mixture experimental designs (e.g., simplex lattice) quantify interactions between this compound, oligomers, and additives .
    Data Reconciliation : Compare real-time FTIR (measuring C=C conversion) with gel content analysis to validate crosslinking efficiency .

Q. What experimental designs are suitable for optimizing this compound’s role in hydrophobic coatings?

  • Methodological Answer :
  • Response Surface Methodology (RSM) : Models the effect of this compound concentration, curing time, and substrate roughness on water contact angle .
  • Accelerated Aging Tests : Expose coatings to UV-B radiation and salt spray to evaluate long-term hydrophobicity retention .
  • Surface Morphology Analysis : Atomic force microscopy (AFM) correlates coating roughness with self-cleaning properties .

Q. How can conflicting toxicological data on this compound’s environmental impact be addressed?

  • Methodological Answer :
  • Standardized Ecotoxicity Assays : Follow OECD guidelines (e.g., Test No. 201/202) for algae and Daphnia magna toxicity, controlling for metabolite interference .
  • Degradation Studies : Use LC-MS to track biodegradation products in simulated environments (e.g., OECD 301B) .
  • Comparative Analysis : Cross-reference data with structurally similar acrylates (e.g., 2-ethylhexyl acrylate) to identify trends in aquatic toxicity .

Tables for Key Comparisons

Synthesis Parameter Optimal Range Impact on Yield/Purity Source
Temperature60–80°CPrevents premature crosslinking
AIBN Concentration0.5–1.5 wt%Balances initiation efficiency
Distillation Pressure0.1 mmHgReduces oligomer contamination
Toxicological Endpoint Test Method Key Finding Source
Acute Aquatic ToxicityOECD 202 (Daphnia)LC50 > 10 mg/L (low toxicity)
BiodegradationOECD 301B30% degradation in 28 days (slow)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.